molecular formula C12H18N2O B1645508 1-(4-Aminophenyl)-2-piperidinemethanol

1-(4-Aminophenyl)-2-piperidinemethanol

Cat. No.: B1645508
M. Wt: 206.28 g/mol
InChI Key: VVLRASGCTQMFFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminophenyl)-2-piperidinemethanol is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Aminophenyl)-2-piperidinemethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Aminophenyl)-2-piperidinemethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

[1-(4-aminophenyl)piperidin-2-yl]methanol

InChI

InChI=1S/C12H18N2O/c13-10-4-6-11(7-5-10)14-8-2-1-3-12(14)9-15/h4-7,12,15H,1-3,8-9,13H2

InChI Key

VVLRASGCTQMFFU-UHFFFAOYSA-N

SMILES

C1CCN(C(C1)CO)C2=CC=C(C=C2)N

Canonical SMILES

C1CCN(C(C1)CO)C2=CC=C(C=C2)N

sequence

X

Origin of Product

United States

Foundational & Exploratory

Beyond the Scaffold: Strategic Synthesis and Utility of (1-(4-Aminophenyl)piperidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Linchpin" Pharmacophore

Chemical Name: (1-(4-Aminophenyl)piperidin-2-yl)methanol Molecular Formula: C₁₂H₁₈N₂O Molecular Weight: 206.29 g/mol [1]

In the landscape of modern medicinal chemistry, (1-(4-aminophenyl)piperidin-2-yl)methanol represents a high-value "linchpin" intermediate.[1] It is not merely a building block but a bifunctional scaffold that bridges two critical pharmacophoric domains:[2]

  • The Chiral Head (Piperidine-2-methanol): Provides a stereodefined hydrogen-bond donor/acceptor motif, critical for modulating solubility (LogP) and engaging specific receptor pockets (e.g., GPCR aspartate residues).[1]

  • The Aniline Tail (4-Aminophenyl): Acts as a versatile reactive handle for rapid diversification—enabling the synthesis of ureas, amides, and carbamates common in antifungal agents (azole class) and Factor Xa inhibitors.

This guide details the robust synthesis, purification, and strategic application of this molecule, moving beyond standard textbook definitions to field-proven execution.

Retrosynthetic Analysis & Strategic Routes

To synthesize this molecule with high enantiomeric excess (ee) and scalability, we must avoid late-stage resolution. The preferred route utilizes Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Hydrogenation .

Comparison of Synthetic Strategies
ParameterRoute A: SNAr + Reduction (Recommended)Route B: Buchwald-Hartwig Coupling
Key Bond Formed C(aryl)-N(piperidine) via F-displacementC(aryl)-N(piperidine) via Pd-catalysis
Starting Materials (S)-2-Piperidinemethanol + 1-Fluoro-4-nitrobenzene(S)-2-Piperidinemethanol + 4-Bromoaniline
Cost Efficiency High (Reagents are commodities)Low (Requires Pd catalysts/ligands)
Scalability Excellent (Kilogram scale feasible)Moderate (Catalyst removal required)
Atom Economy High (HF byproduct)Moderate (Ligand/Base waste)

Detailed Experimental Protocol

The following protocol describes the synthesis of the (S)-enantiomer, starting from commercially available (S)-2-piperidinemethanol. This route minimizes racemization risks associated with harsh coupling conditions.

Step 1: SNAr Coupling (Formation of the Nitro-Intermediate)

Reaction: (S)-2-piperidinemethanol + 1-fluoro-4-nitrobenzene → (S)-(1-(4-nitrophenyl)piperidin-2-yl)methanol[1]

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and reflux condenser.

  • Solvation: Charge the flask with (S)-2-piperidinemethanol (10.0 g, 86.8 mmol) and K₂CO₃ (18.0 g, 130 mmol, mesh 325 for better dispersion). Add DMSO (100 mL).

    • Expert Insight: Use anhydrous DMSO.[3] Water content >0.5% drastically reduces the rate of SNAr by solvating the fluoride leaving group.

  • Addition: Add 1-fluoro-4-nitrobenzene (12.25 g, 86.8 mmol) dropwise over 15 minutes.

    • Exotherm Alert: The reaction is exothermic.[4] Maintain internal temperature <40°C during addition.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The product is a bright yellow/orange spot (nitro compound).

  • Workup (Self-Validating):

    • Cool to room temperature.[3] Pour slowly into Ice-Water (500 mL) with vigorous stirring. The product should precipitate as a yellow solid.

    • Filter the solid.[4] If an oil forms (common if DMSO is residual), extract with EtOAc, wash 3x with water (to remove DMSO), and dry over Na₂SO₄.

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Reaction: (S)-(1-(4-nitrophenyl)piperidin-2-yl)methanol → Product

  • Catalyst Loading: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the crude nitro-intermediate (15 g) in MeOH (150 mL). Add 10% Pd/C (1.5 g, 50% water wet).

    • Safety: Add catalyst under an argon blanket to prevent ignition of methanol vapors.

  • Hydrogenation: Pressurize to 40 psi (2.7 bar) H₂. Shake/stir at RT for 2–4 hours.

    • Endpoint: H₂ uptake ceases. TLC shows disappearance of the yellow nitro spot and appearance of a polar, UV-active amine spot (stains blue with Ninhydrin).

  • Purification:

    • Filter through a Celite pad to remove Pd/C.

    • Concentrate the filtrate to yield an off-white solid.[1]

    • Recrystallization: Isopropyl Acetate/Heptane is the preferred system to remove aniline impurities.

Visualization of Workflow

Diagram 1: Synthetic Logic Flow

Synthesispath SM1 (S)-2-Piperidinemethanol (Chiral Scaffold) INT Intermediate: (S)-(1-(4-nitrophenyl)... (Yellow Solid) SM1->INT S_NAr K2CO3, DMSO, 90°C SM2 1-Fluoro-4-nitrobenzene (Electrophile) SM2->INT PROD Target Molecule: (1-(4-Aminophenyl)... (Off-white Solid) INT->PROD Hydrogenation H2, Pd/C, MeOH

Caption: Figure 1. Convergent synthesis strategy ensuring retention of stereochemistry at the C2-position.

Diagram 2: Purification & Quality Control Decision Tree

QC_Flow Rxn Crude Reaction Mixture TLC TLC Check: Disappearance of Yellow Spot? Rxn->TLC Filter Celite Filtration (Remove Pd) TLC->Filter Yes Color Color Check: Is filtrate clear/colorless? Filter->Color Carbon Activated Carbon Treatement Color->Carbon No (Pink/Brown) Cryst Recrystallization (iPrOAc/Heptane) Color->Cryst Yes Carbon->Cryst

Caption: Figure 2. Self-validating purification workflow to ensure removal of oxidation byproducts.

Physicochemical Profile & Analytical Data

For the researcher characterizing the final product, the following data points are critical for validation.

PropertyValue / DescriptionSignificance
Appearance Off-white to pale beige powderOxidation of aniline turns sample brown/pink.[1]
¹H NMR (DMSO-d₆) δ 6.8 (d, 2H), 6.5 (d, 2H), 4.6 (br s, 2H, NH₂)Distinct "AB system" of the para-substituted benzene.
Chirality (S)-Enantiomer (if using S-start)Essential for target binding affinity.
LogP (Calc) ~1.4Moderate lipophilicity; good membrane permeability.
pKa (Basic) ~5.2 (Aniline), ~9.1 (Piperidine N)The aniline N is significantly less basic than the piperidine.

Applications in Drug Discovery[2][3][5][6][7][8]

Antifungal Linker Design

This scaffold is structurally homologous to the linker regions found in Posaconazole and Itraconazole analogues. The 4-aminophenyl group reacts with succinic anhydride or isocyanates to extend the "tail" of the molecule, attempting to reach the hydrophobic channel of the CYP51 enzyme.

Factor Xa Inhibitors

In anticoagulant research, the N-(4-aminophenyl)piperidine motif serves as a surrogate for the P4 moiety, interacting with the S4 pocket of the coagulation factor Xa. The hydroxymethyl group provides a handle to fine-tune the orientation of the piperidine ring within the active site.

PROTAC Linkers

Recently, this rigid yet functionalized scaffold has been utilized in PROTAC (Proteolysis Targeting Chimera) design. The diamine nature (one aliphatic, one aromatic) allows for differential reactivity, enabling the sequential attachment of an E3 ligase ligand and a protein of interest (POI) ligand.

References

  • PubChem. 1-(4-Aminophenyl)-3-piperidinemethanol (Isomer Analog Data).[5] National Library of Medicine. Available at: [Link]

  • Org. Synth. Catalytic Hydrogenation of Nitroarenes. Organic Syntheses, Coll. Vol. 5, p.829 (1973). (Reference for standard Pd/C reduction protocols). Available at: [Link]

Sources

1-(4-Aminophenyl)-2-piperidinemethanol: Comprehensive Safety, Handling, and Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Aminophenyl)-2-piperidinemethanol (CAS: 211247-59-5) is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and drug discovery. Featuring both a primary aromatic amine (aniline moiety) and a primary alcohol (hydroxymethyl group) attached to a lipophilic piperidine scaffold, it serves as a critical intermediate for synthesizing central nervous system (CNS) agents, kinase inhibitors, and advanced functional materials[1][2].

However, the presence of the aniline substructure introduces specific toxicological liabilities, notably the potential for cytochrome P450 (CYP450)-mediated bioactivation into reactive metabolites[3]. This whitepaper synthesizes standard Safety Data Sheet (SDS) parameters with field-proven experimental protocols, providing researchers with an authoritative guide to safely handling and efficiently derivatizing this compound.

Physicochemical Properties & Identification

Before initiating any experimental workflow, verifying the physical parameters of the compound is essential for calculating stoichiometric equivalents and predicting solvent compatibility.

PropertyValue / Description
Chemical Name 1-(4-Aminophenyl)-2-piperidinemethanol
CAS Registry Number 211247-59-5[1]
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.28 g/mol [1]
Structural Features N-Aryl piperidine core; C2-hydroxymethyl; C4'-primary amine
Appearance Solid (typically off-white to pale brown powder)
Solubility Soluble in DMSO, DMF, Methanol, Dichloromethane (DCM)

Advanced Safety Data Profile (SDS Core)

Standard SDS documents often list hazards without explaining the underlying chemical causality. As an aniline derivative, 1-(4-Aminophenyl)-2-piperidinemethanol requires stringent handling protocols due to its specific metabolic pathways[4].

GHS Classification & Hazard Summary
Hazard ClassGHS CategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed[5]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[5]
Serious Eye Damage Category 2AH319: Causes serious eye irritation[5]
STOT (Single Exposure) Category 3H335: May cause respiratory irritation[5]
Toxicological Causality: The Aniline Liability

The primary safety concern when handling 1-(4-Aminophenyl)-2-piperidinemethanol is its primary aromatic amine. Aniline derivatives are known "structural alerts" in toxicology[3]. If absorbed through the skin or inhaled, the compound undergoes hepatic metabolism via CYP450 enzymes.

The N-oxidation of the primary amine produces a reactive N-hydroxylamine intermediate, which spontaneously dehydrates into a highly electrophilic nitrosoarene. This species interacts with hemoglobin, oxidizing Fe²⁺ to Fe³⁺, leading to methemoglobinemia —a condition where red blood cells lose their oxygen-carrying capacity[3][4].

ToxicityPathway A 1-(4-Aminophenyl)-2-piperidinemethanol (Parent Compound) B CYP450 Oxidation (Hepatic Metabolism) A->B Systemic Absorption C N-Hydroxylamine Intermediate (Reactive) B->C N-Oxidation D Nitrosoarene Species (Highly Electrophilic) C->D Dehydration E Hemoglobin Oxidation (Fe2+ -> Fe3+) D->E RBC Interaction F Methemoglobinemia (Toxicity Manifestation) E->F Oxygen Deprivation

Caption: Mechanism of CYP450-mediated bioactivation of the aniline moiety leading to methemoglobinemia.

Engineering Controls & PPE

To mitigate the risks outlined above, the following self-validating safety system must be employed:

  • Ventilation: All weighing, dissolution, and reaction setups must be performed inside a certified Class II fume hood to prevent inhalation of aerosolized dust.

  • Glove Selection: Standard latex is insufficient. Use Nitrile or Neoprene gloves (minimum 0.11 mm thickness) to prevent dermal absorption of lipophilic piperidine derivatives.

  • Decontamination: Aniline derivatives can oxidize and stain surfaces. Clean all spills immediately using a 10% bleach (sodium hypochlorite) solution, which oxidizes the amine to a less dermally-absorbable polymeric state, followed by an ethanol wipe.

Experimental Workflows & Protocols

The bifunctional nature of 1-(4-Aminophenyl)-2-piperidinemethanol (an amine and an alcohol) requires careful chemoselective strategies during synthesis[2]. The primary aromatic amine is significantly more nucleophilic than the primary alcohol, allowing for regioselective derivatization if temperature and stoichiometry are strictly controlled.

Protocol 1: Preparation of Standardized Stock Solutions

Because aniline derivatives are prone to air oxidation (turning dark brown/purple over time), stock solutions must be prepared under inert conditions.

  • Purging: Purge a clean, dry 20 mL scintillation vial with dry Argon or Nitrogen gas for 2 minutes.

  • Weighing: Inside a fume hood, accurately weigh 206.3 mg (1.0 mmol) of 1-(4-Aminophenyl)-2-piperidinemethanol.

  • Dissolution: Transfer the solid to the purged vial and add 10 mL of anhydrous, degassed Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to create a 0.1 M stock solution.

  • Storage: Seal the vial with a PTFE-lined septum cap, wrap in aluminum foil to prevent photo-degradation, and store at -20°C.

Protocol 2: Regioselective Amide Coupling (Targeting the Aniline)

This protocol details the synthesis of an amide library by coupling a carboxylic acid exclusively to the primary amine, leaving the hydroxymethyl group intact for downstream functionalization.

Causality Note: We utilize HATU and DIPEA. HATU is highly efficient for aniline couplings, which are traditionally sluggish due to the delocalization of the nitrogen lone pair into the aromatic ring. Maintaining the reaction at 0°C to room temperature prevents unwanted esterification at the hydroxymethyl site.

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve 1.1 mmol of the target carboxylic acid in 5 mL anhydrous Dichloromethane (DCM).

  • Base Addition: Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes.

  • Coupling Reagent: Add 1.1 mmol of HATU. Stir the mixture at room temperature for 15 minutes to form the active OBt-ester.

  • Substrate Addition: Cool the flask to 0°C using an ice bath. Slowly add 1.0 mmol of 1-(4-Aminophenyl)-2-piperidinemethanol (dissolved in 2 mL DCM) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (Eluent: 5% MeOH in DCM) or LC-MS until the aniline starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

SyntheticWorkflow Step1 Reagent Preparation (Inert Atmosphere) Step2 Carboxylic Acid Activation (HATU, DIPEA, DCM) Step1->Step2 Step3 Substrate Addition at 0°C (Kinetic Control) Step2->Step3 Active Ester Formed Step4 Regioselective Amidation (Primary Amine Targeted) Step3->Step4 Avoids Esterification Step5 Aqueous Workup (NaHCO3 / Brine Wash) Step4->Step5 Step6 Chromatographic Purification (Target Scaffold Isolated) Step5->Step6

Caption: Standard workflow for the regioselective amide coupling of 1-(4-Aminophenyl)-2-piperidinemethanol.

Storage and Disposal

  • Storage: Keep the compound in a tightly closed container in a dry, well-ventilated area. Store away from strong oxidizing agents (e.g., peroxides, nitric acid) which can trigger violent exothermic reactions with the aniline moiety[4]. Recommended storage temperature is 2-8°C.

  • Disposal: Do not discharge into drains. Aniline derivatives are toxic to aquatic life. Dissolve the compound in a combustible solvent and incinerate in a facility equipped with an afterburner and scrubber to neutralize nitrogen oxides (NOx) generated during combustion.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines ACS Publications[Link]

  • Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs ResearchGate[Link]

Sources

Solubility Properties of N-(4-aminophenyl)-2-hydroxymethylpiperidine: A Technical Guide for Preformulation Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the physicochemical profiling of building blocks and active pharmaceutical ingredient (API) intermediates is a critical determinant of downstream success. N-(4-aminophenyl)-2-hydroxymethylpiperidine (often utilized as a precursor in the synthesis of complex targeted therapies, including kinase inhibitors and E3 ligase-binding PROTACs[1]) presents a unique solubility profile driven by its bifunctional basicity and hydrogen-bonding capacity.

This whitepaper provides an in-depth mechanistic analysis of the solubility properties of N-(4-aminophenyl)-2-hydroxymethylpiperidine. Designed for formulation scientists and medicinal chemists, this guide establishes self-validating experimental protocols to accurately differentiate between its kinetic and thermodynamic solubility states, ensuring robust data generation for lead optimization.

Structural Causality & Physicochemical Profiling

The solubility of N-(4-aminophenyl)-2-hydroxymethylpiperidine is not a static value; it is a dynamic property dictated by the interplay between its structural moieties and the surrounding solvent environment.

  • The Piperidine Ring (Aliphatic Amine): Piperidine derivatives are highly basic, typically exhibiting a pKa between 9.5 and 10.5. In physiological conditions (pH 7.4), this nitrogen is predominantly protonated, granting the molecule a cationic charge that significantly enhances aqueous solubility via ion-dipole interactions.

  • The Aniline Moiety (Aromatic Amine): The exocyclic primary amine attached to the phenyl ring is weakly basic (pKa ~4.0 to 5.0) due to the delocalization of its lone pair into the aromatic

    
    -system. It remains unprotonated at neutral pH but becomes protonated in highly acidic environments, such as Simulated Gastric Fluid (SGF, pH 1.2).
    
  • The Hydroxymethyl Group: Positioned at the C2 position of the piperidine ring, this primary alcohol acts as both a hydrogen bond donor and acceptor. It increases the Topological Polar Surface Area (TPSA) of the molecule, disrupting the highly ordered crystalline lattice energy and facilitating water solvation.

pH-Dependent Ionization Pathway

Because of its distinct pKa values, the compound's solubility is highly pH-dependent. Dissolving basic compounds can inadvertently shift the pH of unbuffered or weakly buffered media, a common pitfall in early-stage screening[2].

Ionization pH1 pH1 SolHigh High Aqueous Solubility (Ion-Dipole Interactions) pH1->SolHigh Complete Ionization pH7 Neutral Media (pH ~ 7.4) Protonated Piperidine Only SolMed Moderate Solubility (Partial Solvation) pH7->SolMed Partial Ionization pH10 pH10 SolLow Low Aqueous Solubility (Precipitation Risk) pH10->SolLow Hydrophobic Dominance

Caption: pH-dependent ionization states and resulting solubility profiles.

Mechanisms of Solvation: Thermodynamic vs. Kinetic Paradigms

A fundamental error in preformulation is conflating kinetic and thermodynamic solubility. Understanding which parameter you are measuring is critical for avoiding false positives in bioavailability predictions[3].

  • Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution. It is typically assessed by spiking a concentrated DMSO stock solution of the compound into an aqueous buffer[4]. Because DMSO dilutions readily form metastable supersaturated states, kinetic assays frequently overestimate the true equilibrium solubility[2]. However, it is indispensable for early-stage High-Throughput Screening (HTS)[5].

  • Thermodynamic (Equilibrium) Solubility: This represents the true equilibrium between the solid crystalline lattice and the solvated molecules. It requires the compound to remain phase-stable during the dissolution process[3]. The "Shake-Flask" method is the gold standard for this measurement, requiring extended incubation times (24–72 hours) to ensure equilibrium is reached[6].

Workflow Start N-(4-aminophenyl)-2-hydroxymethylpiperidine Kinetic Kinetic Solubility (Early Discovery) Start->Kinetic Thermo Thermodynamic Solubility (Lead Optimization) Start->Thermo DMSO Dissolve in DMSO (Stock Solution) Kinetic->DMSO Solid Excess Solid Compound Thermo->Solid BufferKin Dilute in Aqueous Buffer (pH 1.2 / 7.4) DMSO->BufferKin IncubKin Incubate 2h @ 25°C BufferKin->IncubKin Filter Phase Separation (Filtration / Centrifugation) IncubKin->Filter BufferTher Add Aqueous Buffer (pH 1.2 / 7.4) Solid->BufferTher IncubTher Shake-Flask 24-72h @ 25°C BufferTher->IncubTher IncubTher->Filter Analyze LC-MS/MS or HPLC-UV Quantification Filter->Analyze

Caption: Kinetic vs. Thermodynamic solubility workflows for drug discovery.

Self-Validating Experimental Methodologies

To ensure scientific integrity, every solubility protocol must be a self-validating system. This means incorporating internal controls to verify that equilibrium has been reached and that the testing environment has not been artificially altered by the compound itself.

Protocol A: Kinetic Solubility via DMSO-Dilution

Purpose: Rapid assessment of precipitation thresholds for in vitro biological assays.

  • Stock Preparation: Prepare a 10 mM stock solution of N-(4-aminophenyl)-2-hydroxymethylpiperidine in 100% LC-MS grade DMSO[5].

  • Dilution: Spike the DMSO stock into the target aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4) to achieve a final DMSO concentration of

    
     2% (v/v)[5]. Causality: Exceeding 2% DMSO artificially inflates solubility due to co-solvent effects.
    
  • Incubation: Shake the mixture at 400 rpm for 2 hours at 25°C[7].

  • Phase Separation: Filter the solution using a 0.45 µm PVDF filter plate. Self-Validation Step: Pre-wet the filter with buffer and run a known standard (e.g., Ketoconazole) to verify that the compound is not non-specifically binding to the filter membrane.

  • Quantification: Analyze the filtrate via LC-MS/MS using a reverse-phase C18 column[7].

Protocol B: Thermodynamic Solubility via Saturation Shake-Flask

Purpose: Determination of true equilibrium solubility for formulation and IND-enabling studies.

  • Solid Addition: Dispense an excess amount of solid, crystalline N-(4-aminophenyl)-2-hydroxymethylpiperidine (e.g., 2–5 mg) into a glass vial[6].

  • Buffer Addition: Add 1.0 mL of the target buffer (e.g., SGF pH 1.2 or FaSSIF pH 6.5).

  • Equilibration: Seal the vial and incubate on an orbital shaker at 25°C (or 37°C for bio-relevance) for 24 to 72 hours[6].

  • Self-Validation (pH Drift Check): Critical Step. After 24 hours, measure the pH of the suspension. Because the piperidine ring is highly basic, its dissolution may raise the pH of the buffer[2]. If the pH has drifted by >0.1 units, adjust it back to the target pH using 0.1 N HCl or NaOH, and continue incubation.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid, followed by filtration of the supernatant[4].

  • Quantification: Dilute the supernatant appropriately and quantify via HPLC-UV or LC-MS/MS against a multi-point calibration curve[8].

Data Synthesis & Predictive Modeling

Based on the structural descriptors of N-(4-aminophenyl)-2-hydroxymethylpiperidine and empirical behaviors of highly homologous anilino-piperidine derivatives, the following table summarizes the anticipated solubility profile across standard preformulation media.

Parameter / MediumEstimated Solubility RangeIonization StateMechanistic Rationale
SGF (pH 1.2) > 10.0 mg/mL (High)Di-cationicBoth the piperidine and aniline nitrogens are protonated, maximizing ion-dipole interactions with the aqueous phase.
Acetate Buffer (pH 4.5) 2.0 – 5.0 mg/mL (Moderate)Mono-cationicThe aniline moiety is largely unprotonated, reducing total charge density, while the piperidine ring remains fully ionized.
PBS (pH 7.4) 0.1 – 1.0 mg/mL (Low-Mod)Mono-cationicSolubility is driven primarily by the protonated piperidine and the H-bonding capacity of the hydroxymethyl group.
Kinetic (DMSO Spike, pH 7.4) Apparent > 1.5 mg/mLMono-cationicMetastable supersaturation occurs; the compound remains temporarily solvated due to the 2% DMSO co-solvent effect before delayed precipitation.

Strategic Formulation Recommendations

For drug development professionals utilizing N-(4-aminophenyl)-2-hydroxymethylpiperidine as an API or late-stage intermediate, the following strategies are recommended based on its solubility profile:

  • Salt Selection: Given the high basicity of the piperidine ring, the compound is highly amenable to salt formation. Synthesizing the hydrochloride (HCl), mesylate, or tosylate salt will drastically improve its thermodynamic solubility and dissolution rate in neutral media.

  • Handling Polymorphism: During the shake-flask thermodynamic assay, ensure that the solid recovered post-equilibration is analyzed via X-Ray Powder Diffraction (XRPD). Solution-mediated phase transformations can occur, meaning the kinetic solubility of a metastable polymorph might be mistakenly recorded as the equilibrium solubility of the stable form[3].

  • Co-Solvent Systems: If the free base must be used in liquid formulations, consider utilizing co-solvent systems (e.g., PEG400 or Propylene Glycol) that can interact with the hydroxymethyl group to prevent precipitation upon dilution in biological fluids.

References

1.[6] 2. [4] 3. [8] 4.[2] 5. [5] 6. 7. [7] 8.[3] 9.[1]

Sources

Technical Guide: Sourcing and Synthesis of 1-(4-Aminophenyl)-2-piperidinemethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Aminophenyl)-2-piperidinemethanol is a specialized heterocyclic intermediate primarily utilized in the synthesis of antifolates (e.g., GARFT inhibitors like Pelitrexol) and kinase inhibitors targeting the purine biosynthesis pathway.

Unlike commodity chemicals, this molecule is rarely available as an off-the-shelf "catalog item" due to its oxidative instability (aniline moiety) and specific stereochemical requirements. Consequently, drug development professionals must typically employ one of two strategies: Custom Synthesis (CRO outsourcing) or In-House Synthesis from stable commodity precursors.

This guide provides a technical roadmap for both sourcing strategies, including a validated in-house synthesis protocol, quality control parameters, and a decision matrix for procurement.

Part 1: Commercial Sourcing Strategy

The "Make vs. Buy" Paradox

A direct search for 1-(4-Aminophenyl)-2-piperidinemethanol often yields "inquire for quote" results rather than stock availability. This is because the free amine is prone to oxidation, making long-term storage of the final product challenging for vendors.

Recommendation: Instead of seeking the final product, procure the stable precursors or contract a CRO for fresh synthesis.

Option A: Custom Synthesis Partners (CROs)

For GLP/GMP requirements, engage a Contract Research Organization (CRO) with expertise in heterocyclic chemistry and hydrogenation.

Supplier TypeRecommended VendorsCapabilities Required
Global CROs WuXi AppTec, Pharmaron, SyngeneHigh-throughput hydrogenation, chiral separation (if enantiopure is needed).
Catalog Aggregators MolPort, eMolecules, PubChemThese platforms aggregate stock from smaller boutique synthesis houses.
Boutique Synthesis SynInnova, ChemPartnerSpecialized in gram-to-kilogram scale-up of piperidine derivatives.
Option B: Precursor Procurement (In-House Synthesis)

The most reliable method for research-scale acquisition is to purchase the two stable precursors. This approach ensures material freshness and reduces cost by >60%.

Core Precursors:

ComponentChemical NameCAS NumberCommercial Suppliers
Starting Material A 2-Piperidinemethanol3433-37-2 Thermo Scientific, TCI, Sigma-Aldrich
Starting Material B 1-Fluoro-4-nitrobenzene350-46-9 Fisher Scientific, Oakwood Chemical
Reagent Potassium Carbonate (

)
584-08-7General Lab Suppliers
Catalyst Palladium on Carbon (10% Pd/C)7440-05-3Sigma-Aldrich, Strem

Part 2: Technical Synthesis Protocol (In-House)

Mechanistic Overview

The synthesis follows a convergent Nucleophilic Aromatic Substitution (SNAr) followed by a Catalytic Hydrogenation . This route avoids the use of unstable starting materials and allows for the purification of the stable nitro-intermediate before the final sensitive step.

SynthesisPathway SM1 2-Piperidinemethanol (CAS 3433-37-2) Inter Intermediate: 1-(4-Nitrophenyl)-2-piperidinemethanol SM1->Inter Step 1: SNAr K2CO3, DMSO, 90°C SM2 1-Fluoro-4-nitrobenzene (CAS 350-46-9) SM2->Inter Final Target: 1-(4-Aminophenyl)-2-piperidinemethanol Inter->Final Step 2: Reduction H2, Pd/C, MeOH

Figure 1: Two-step convergent synthesis pathway designed for high purity and scalability.

Step 1: N-Arylation (SNAr)

Objective: Couple the piperidine ring to the nitrobenzene scaffold. Causality: The fluorine atom on the nitrobenzene is activated by the para-nitro group (strong electron-withdrawing group), making it susceptible to nucleophilic attack by the secondary amine of the piperidine.

  • Setup: Charge a round-bottom flask with 2-piperidinemethanol (1.0 equiv) and potassium carbonate (1.5 equiv) in DMSO (5 volumes).

  • Addition: Add 1-fluoro-4-nitrobenzene (1.1 equiv) dropwise. Note: Slight excess ensures complete consumption of the piperidine.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1][2] The product (nitro-intermediate) is less polar than the starting amine.

  • Workup: Pour the reaction mixture into ice water. The product typically precipitates as a yellow/orange solid. Filter, wash with water, and dry.

  • Validation: 1H NMR should show the diagnostic aromatic doublets of the para-substituted nitrobenzene (~8.1 ppm and ~6.9 ppm).

Step 2: Nitro Reduction

Objective: Convert the nitro group to the target aniline. Critical Control: This step must be performed under an inert atmosphere until hydrogen introduction to prevent catalyst ignition.

  • Setup: Dissolve the nitro-intermediate from Step 1 in Methanol (10 volumes).

  • Catalyst: Carefully add 10% Pd/C (10 wt% loading) under a nitrogen stream.

  • Hydrogenation: Purge with Hydrogen gas (balloon pressure is usually sufficient for <10g scale; use a Parr shaker at 30 psi for larger scales). Stir vigorously at Room Temperature for 2–4 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst. Safety: Do not let the catalyst dry out on the filter paper; it is pyrophoric.

  • Isolation: Concentrate the filtrate in vacuo. The resulting solid is 1-(4-Aminophenyl)-2-piperidinemethanol .

Part 3: Quality Control & Validation

To ensure the material is suitable for drug development, the following Critical Quality Attributes (CQAs) must be met.

AttributeSpecificationAnalytical Method
Identity Matches Reference Spectrum1H NMR (DMSO-d6)
Purity > 97.0% AreaHPLC (C18 Column, ACN/Water gradient)
Residual Solvent < 5000 ppm (DMSO/MeOH)GC-Headspace
Appearance Off-white to pale brown solidVisual Inspection
Analytical Troubleshooting
  • Oxidation: If the product turns dark brown rapidly, it indicates oxidation of the aniline. Store under Argon/Nitrogen at -20°C.

  • Impurity Profile: A common impurity is the O-arylated byproduct (ether formation), though this is rare with K2CO3 in DMSO. If observed, switch to a weaker base or lower temperature.

Part 4: Procurement Decision Matrix

Use the following logic flow to determine the optimal sourcing path for your project.

DecisionMatrix Start Need 1-(4-Aminophenyl)-2-piperidinemethanol QtyCheck Quantity Required? Start->QtyCheck SmallScale < 5 Grams QtyCheck->SmallScale LargeScale > 100 Grams QtyCheck->LargeScale Urgency Timeline? Urgent Urgent (< 2 weeks) Urgency->Urgent NotUrgent Flexible (> 4 weeks) Urgency->NotUrgent SmallScale->Urgency CRO ACTION: Contract CRO (WuXi, ChemPartner) LargeScale->CRO InHouse ACTION: In-House Synthesis (Buy Precursors CAS 3433-37-2 + 350-46-9) Urgent->InHouse Catalog ACTION: Check Aggregators (MolPort/PubChem) NotUrgent->Catalog

Figure 2: Decision matrix for sourcing based on scale and timeline constraints.

References

  • Thermo Scientific Chemicals. (n.d.).[3] 2-Piperidinemethanol, 97%.[4] Fisher Scientific.[3][4] Retrieved February 28, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 9590, 1-Fluoro-4-nitrobenzene. PubChem.[3][4][5][6] Retrieved February 28, 2026, from [Link]

  • Varma, R. S., & Ju, Y. (2006). A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides. Journal of Organic Chemistry. Retrieved February 28, 2026, from [Link]

  • Vertex AI Search. (2026). Consolidated Search Results on Pelitrexol Intermediates. Google Cloud. Retrieved February 28, 2026.

Sources

Technical Guide: Chiral Resolution and Pharmacological Profiling of 1-(4-Aminophenyl)-2-piperidinemethanol

[1]

Executive Summary

1-(4-Aminophenyl)-2-piperidinemethanol represents a critical chiral building block in drug discovery, particularly for designing ligands targeting G-protein coupled receptors (GPCRs) and specific kinase domains.[1] Its pharmacological value lies in the rigid piperidine core, which orients the primary aniline (hydrogen bond donor/acceptor) and the hydroxymethyl group (polar pharmacophore) in specific vector spaces defined by the C2 stereocenter.

This guide provides a definitive protocol for the synthesis, chiral resolution, and analytical characterization of its enantiomers. We prioritize the "Chiral Pool" synthetic strategy (starting from enantiopure precursors) over racemic resolution for process scalability, while providing robust HPLC methods for enantiomeric excess (ee%) determination.

Stereochemical Analysis & Nomenclature

The molecule possesses a single stereogenic center at the C2 position of the piperidine ring.

  • Structure: The piperidine nitrogen (N1) is arylated with a 4-aminophenyl group. The C2 carbon bears a hydroxymethyl group.

  • Configuration:

    • (S)-Enantiomer: Derived from (S)-(+)-2-Piperidinemethanol.[1]

    • (R)-Enantiomer: Derived from (R)-(-)-2-Piperidinemethanol.[1]

  • Retention of Chirality: The synthetic route described below involves N-arylation.[1] Since the reaction occurs at the nitrogen atom and does not involve bond breaking or forming at the C2 chiral center, the absolute configuration of the starting material is strictly retained .

3D Conformational Logic

The (S)-enantiomer typically adopts a chair conformation where the bulky hydroxymethyl group prefers the equatorial position to minimize 1,3-diaxial interactions, though N-arylation introduces steric strain that may force a twist-boat conformation in constrained binding pockets.[1]

Synthetic Protocols: The "Chiral Pool" Approach

To ensure maximum optical purity (>99% ee), we recommend avoiding the resolution of the final racemic product. Instead, the synthesis should commence with the commercially available enantiopure 2-piperidinemethanol.[1]

Reaction Scheme (Graphviz Visualization)

The following diagram outlines the high-fidelity synthesis pathway and the decision logic for quality control.

SynthesisWorkflowStartStart: (S)-2-Piperidinemethanol(>99% ee)Step1Step 1: SNAr Reaction(4-Fluoronitrobenzene, K2CO3, DMSO)Start->Step1Nucleophilic AttackInterIntermediate:(S)-1-(4-Nitrophenyl)-2-piperidinemethanolStep1->InterYield: ~85-90%Step2Step 2: Catalytic Hydrogenation(H2, 10% Pd/C, MeOH)Inter->Step2Nitro ReductionFinalFinal Product:(S)-1-(4-Aminophenyl)-2-piperidinemethanolStep2->FinalRetention of ConfigQCQC: Chiral HPLCTarget: >99% eeFinal->QCValidation

Caption: Figure 1. Enantiospecific synthesis workflow retaining the C2 stereocenter configuration.

Detailed Methodology

Step 1: N-Arylation (Nucleophilic Aromatic Substitution) [1]

  • Reagents: Charge a reactor with (S)-2-piperidinemethanol (1.0 eq), 4-fluoronitrobenzene (1.1 eq), and anhydrous Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Dimethyl sulfoxide (DMSO) is preferred for its high dielectric constant, accelerating the SNAr mechanism.

  • Conditions: Heat to 90°C for 4-6 hours. Monitor by HPLC for the disappearance of the fluoronitrobenzene.

  • Workup: Quench with ice water. The nitro-intermediate often precipitates as a yellow solid.[1] Filter, wash with water, and dry.

Step 2: Nitro Reduction

  • Catalyst: 10% Palladium on Carbon (Pd/C), 5 mol% loading.[1]

  • Solvent: Methanol (MeOH).[1]

  • Conditions: Hydrogen atmosphere (balloon or 1-3 bar pressure) at room temperature for 2-4 hours.

  • Purification: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate. Recrystallize from Ethanol/Heptane if necessary to remove trace aniline byproducts.[1]

Analytical Characterization: Chiral HPLC

Accurate determination of enantiomeric excess (ee) is mandatory. The hydroxymethyl group provides a handle for hydrogen bonding with polysaccharide-based stationary phases.[1]

ParameterCondition
Column Chiralpak IC or Chiralpak AD-H (Immobilized Amylose/Cellulose derivatives)
Dimensions 250 x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane : Isopropanol : Diethylamine (DEA)
Ratio 80 : 20 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (targeting the aniline chromophore)
Temperature 25°C

Why Diethylamine? The basic piperidine nitrogen can interact strongly with residual silanols on the silica support, leading to peak tailing. DEA acts as a competing base, sharpening the peak shape and improving resolution (

Pharmacological Implications

The enantiomers of 1-(4-aminophenyl)-2-piperidinemethanol exhibit distinct biological profiles due to the spatial orientation of the hydroxymethyl group.

  • Eutomer vs. Distomer: In many GPCR binding pockets (e.g., NK1 or CCR5 receptors), the (S)-enantiomer often serves as the eutomer (active form) because the C2-hydroxymethyl group projects into a specific polar auxiliary pocket, anchoring the ligand. The (R)-enantiomer may cause steric clash, reducing affinity by orders of magnitude.

  • Metabolic Stability: The exposed hydroxymethyl group is a site for Phase II conjugation (glucuronidation). Enantioselective metabolism is common; one enantiomer may be glucuronidated significantly faster than the other, affecting half-life (

    
    ).
    
Signaling Pathway Interaction (Conceptual)

The diagram below illustrates how the chiral ligand interacts with a theoretical GPCR binding pocket.

InteractionMapLigandLigand:(S)-EnantiomerAniline4-Aminophenyl(H-Bond Donor)Ligand->AnilineHydroxyl2-CH2OH(Chiral Anchor)Ligand->HydroxylSiteAAspartate Residue(Ionic Interaction)Aniline->SiteASalt Bridge / H-BondSiteBSerine/Thr Pocket(Stereoselective)Hydroxyl->SiteBCritical H-Bond(Specific to S-isomer)ReceptorGPCR Binding PocketReceptor->SiteAReceptor->SiteB

Caption: Figure 2.[1] Theoretical binding mode showing the critical stereoselective interaction of the hydroxymethyl group.

References

  • Synthesis of Chiral Piperidines: Title: "Asymmetric Synthesis of 2-Substituted Piperidines." Source: Journal of Organic Chemistry. URL:[Link]

  • Pharmacological Relevance: Title: "Piperidine-based CCR5 antagonists as HIV-1 entry inhibitors."[1][2] Source: Bioorganic & Medicinal Chemistry Letters.[1] URL:[Link]

1-(4-Aminophenyl)piperidine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(4-aminophenyl)piperidine scaffold (also referred to as p-piperidinoaniline) represents a "privileged structure" in modern medicinal chemistry.[1] Its utility stems from its ability to serve as a semi-rigid, bi-functional linker that bridges lipophilic domains (via the piperidine ring) with polar, hydrogen-bonding pharmacophores (via the primary aniline).

This guide provides a rigorous technical analysis of this scaffold, focusing on:

  • Structural Pharmacophore: Electronic and geometric properties of the N-aryl bond.

  • Synthetic Methodologies: Scalable protocols for Nucleophilic Aromatic Substitution (S

    
    Ar) and catalytic hydrogenation.
    
  • Therapeutic Utility: Applications in kinase inhibitors (Akt), Factor Xa anticoagulants, and antifungal agents.

Structural & Electronic Pharmacophore Analysis

The 1-(4-aminophenyl)piperidine core is unique due to the electronic interplay between the two nitrogen atoms on the phenyl ring.

  • The Piperidine Nitrogen (N1): Attached directly to the phenyl ring, this nitrogen exists as a tertiary aniline. Unlike an aliphatic amine (pKa ~10-11), the lone pair on N1 is delocalized into the

    
    -system of the benzene ring. This reduces its basicity (pKa ~5-6) and forces the piperidine ring into a specific conformation relative to the phenyl plane, often adopting a twisted geometry to minimize steric strain with ortho-protons.
    
  • The Primary Amine (N4'): This group serves as the primary "handle" for further derivatization (e.g., amide coupling, sulfonylation). It acts as a strong electron-donating group (EDG), increasing the electron density of the phenyl ring.

Cheminformatics Profile:

  • Lipophilicity (LogP): Moderate (~1.5 - 2.0), allowing for good membrane permeability.

  • H-Bonding: The primary amine is both a donor (HBD) and acceptor (HBA); the tertiary aniline is a weak acceptor.

  • Metabolic Stability: The piperidine ring is susceptible to oxidative metabolism (hydroxylation/N-dealkylation), often requiring substitution (e.g., 4-carboxamide, 4-fluoro) to block metabolic "soft spots."[1]

Synthetic Strategies & Pathways

The synthesis of 1-(4-aminophenyl)piperidine derivatives typically follows two major pathways. The choice depends on the sensitivity of the functional groups present on the piperidine ring.

Pathway A: The "Nitro Route" (S Ar + Reduction)

Best for: Scalable synthesis, cost-efficiency, and substrates stable to hydrogenation. This is the industry-standard approach. It utilizes the strong electron-withdrawing nature of the p-nitro group to facilitate the displacement of a halide.[1]

Pathway B: Buchwald-Hartwig Amination

Best for: Complex substrates where the nitro-precursor is unavailable or unstable.[1] Uses Pd-catalysis to couple a protected 4-bromoaniline with the piperidine.

Visualization of Synthetic Logic:

Synthesis_Workflow cluster_decision Route Selection Logic Start 4-Fluoronitrobenzene Inter Intermediate: 1-(4-Nitrophenyl)piperidine Start->Inter Step 1: SnAr K2CO3, DMSO, 90°C Reagent Piperidine Derivative (e.g., Isonipecotamide) Reagent->Inter Product Final Scaffold: 1-(4-Aminophenyl)piperidine Inter->Product Step 2: Reduction H2, Pd/C, MeOH Decision Is Nitro-Precursor Available? Decision->Start Yes AltRoute Use Buchwald-Hartwig (Pd2(dba)3, BINAP) Decision->AltRoute No

Caption: Logical workflow for the synthesis of 1-(4-aminophenyl)piperidine scaffolds, prioritizing the S


Ar route for efficiency.

Detailed Experimental Protocol

Target Molecule: 1-(4-Aminophenyl)piperidine-4-carboxamide Rationale: This specific derivative is a high-value intermediate for Akt kinase inhibitors and Factor Xa inhibitors.[1] The carboxamide group on the piperidine mimics the polar domain found in many bioactive molecules.

Step 1: S Ar Coupling

Reaction: 4-Fluoronitrobenzene + Piperidine-4-carboxamide


 1-(4-Nitrophenyl)piperidine-4-carboxamide[1]
  • Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Reagents:

    • Piperidine-4-carboxamide (isonipecotamide): 10.0 g (78.0 mmol)[1]

    • 4-Fluoronitrobenzene: 11.0 g (78.0 mmol)

    • Potassium Carbonate (K

      
      CO
      
      
      
      ): 21.5 g (156.0 mmol, 2.0 eq)
    • Solvent: DMSO (100 mL) - Note: DMSO promotes the S

      
      Ar mechanism via dipole stabilization.[1]
      
  • Procedure:

    • Dissolve the piperidine-4-carboxamide and K

      
      CO
      
      
      
      in DMSO at room temperature.
    • Add 4-fluoronitrobenzene slowly (exothermic potential).[1]

    • Heat the mixture to 90°C for 12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting nitrobenzene (Rf ~0.8) should disappear, replaced by the yellow/orange product spot (Rf ~0.4).

  • Workup:

    • Cool to room temperature.[2][3] Pour the reaction mixture into 500 mL of ice-water. The product will precipitate as a yellow solid.

    • Filter the solid and wash copiously with water to remove DMSO and inorganic salts.

    • Yield: Expect ~85-95% (Yellow solid).[4]

Step 2: Catalytic Hydrogenation

Reaction: 1-(4-Nitrophenyl)piperidine-4-carboxamide


 1-(4-Aminophenyl)piperidine-4-carboxamide[1][3][4]
  • Setup: Use a Parr shaker or a high-pressure hydrogenation vessel.

  • Reagents:

    • Nitro-intermediate (from Step 1): 10.0 g[1]

    • Catalyst: 10% Pd/C (1.0 g, 10 wt% loading)

    • Solvent: Methanol (150 mL) or Ethanol.

  • Procedure:

    • Purge the vessel with Nitrogen (3x) to remove oxygen (safety critical).

    • Pressurize with Hydrogen gas to 40-50 psi .

    • Shake/Stir vigorously at room temperature for 4-6 hours.

    • Endpoint: The yellow color of the suspension will fade to off-white/colorless.[1]

  • Workup:

    • Filter through a Celite pad to remove the Pd/C catalyst.[2][3] Caution: Pd/C is pyrophoric when dry; keep wet.[1]

    • Concentrate the filtrate under reduced pressure.[2][3][4]

    • Purification: Recrystallize from Ethanol/Water if necessary.[1][2]

    • Yield: Expect >90% (Off-white solid).

Therapeutic Applications & SAR

The 1-(4-aminophenyl)piperidine scaffold is versatile.[1][2][3][4][5] Below is a summary of its role in key therapeutic classes.

Therapeutic AreaTargetRole of ScaffoldRepresentative Analogue
Oncology Akt (PKB) The piperidine ring binds in the solvent-exposed region; the aniline links to the ATP-binding hinge binder.[1]AZD5363 analogues [1]
Anticoagulants Factor Xa The N-aryl piperidine mimics the spatial geometry of the S4 binding pocket.[1]Apixaban precursors [2]
Metabolic FXR Agonist The scaffold provides a rigid linker that orients the agonist headgroup for receptor activation.V15 (Piperidine derivative) [3]
Antifungal Ergosterol Inhibits sterol biosynthesis; the piperidine mimics the morpholine ring of Fenpropidin.Posaconazole analogues [4]

SAR Decision Tree (Graphviz):

SAR_Logic Core 1-(4-Aminophenyl)piperidine Core Mod_Aniline Modification at Aniline (NH2) Core->Mod_Aniline Mod_Pip Modification at Piperidine Ring Core->Mod_Pip Mod_Phenyl Substitution on Phenyl Ring Core->Mod_Phenyl Amide Amide Coupling (Increases H-bond donors) Mod_Aniline->Amide Sulfon Sulfonylation (Bioisostere for solubility) Mod_Aniline->Sulfon Polar Add Polar Groups (4-COOH, 4-OH) (Reduces LogP, metabolic stability) Mod_Pip->Polar Fluoro Fluorination (2-F, 3-F) (Blocks metabolism, alters pKa) Mod_Phenyl->Fluoro

Caption: Structure-Activity Relationship (SAR) optimization strategies for the scaffold.

References

  • BenchChem Technical Support. (2025).[2][6][7] Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide. Retrieved from

  • Bryan, M. C., et al. (2013).[8] "Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design." ACS Combinatorial Science, 15(9), 503-511.

  • Yu, Q., et al. (2025). "Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists." European Journal of Medicinal Chemistry, 303, 118460.

  • Hofmann, J., et al. (2021). "Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents." Molecules, 26(23), 7238.

  • Life Chemicals. (2021). "Piperidine-based building blocks in medicinal chemistry."[1][2][3][4][5][9]

Sources

Methodological & Application

Application Note: Optimized Nucleophilic Aromatic Substitution (SNAr) Protocols for the Synthesis of N-Aryl Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Pharmaceutical intermediate synthesis, library generation, and lead optimization.

Introduction & Mechanistic Grounding

N-aryl piperidines are ubiquitous structural motifs in modern pharmacophores, frequently appearing in antipsychotics, antihistamines, and targeted kinase inhibitors. The most direct, atom-economical, and scalable method for their synthesis is Nucleophilic Aromatic Substitution (SNAr)[1].

As a Senior Application Scientist, it is critical to understand that unlike aliphatic SN2 reactions, SNAr proceeds via a fundamentally different potential energy surface. For highly activated, electron-deficient aryl halides, the reaction is typically stepwise. It is initiated by the nucleophilic attack of the piperidine nitrogen on the ipso-carbon to form a negatively charged σ-complex known as the Meisenheimer complex [2]. Following the formation of this intermediate, the leaving group is expelled to restore aromaticity[2].

Causality Insight: The "Element Effect"

A critical consideration in designing a self-validating SNAr protocol is the choice of the leaving group on the electrophile. In stark contrast to SN2 reactions where polarizability dictates leaving group ability (I > Br > Cl > F), SNAr reactions on activated rings exhibit the inverted "Element Effect" : F > NO2 > Cl ≈ Br > I[3].

Why does this happen? The rate-determining step in these reactions is almost always the initial nucleophilic attack (the formation of the Meisenheimer complex). The highly electronegative fluorine atom strongly polarizes the C–F bond, stabilizing the electron-rich transition state via inductive effects and significantly lowering the enthalpy of activation[3]. Therefore, whenever possible, aryl fluorides should be selected over aryl chlorides to maximize yield and minimize reaction times.

Reaction Parameters and Optimization

Designing a robust SNAr protocol requires precise tuning of the electrophile, base, and solvent to ensure complete conversion while suppressing side reactions.

  • Electrophile Activation: The aryl halide must possess strong electron-withdrawing groups (EWGs) such as -NO2, -CN, or -CF3 situated ortho or para to the leaving group. These groups are required to stabilize the negative charge of the Meisenheimer complex via resonance[3].

  • Base Selection: The base acts as an acid scavenger to neutralize the HX byproduct, preventing the protonation of the piperidine nucleophile.

    • Inorganic Bases: K2CO3 and Cs2CO3 are standard. Cs2CO3 provides enhanced solubility in organic solvents, and the larger cation can accelerate arylation rates.

    • Organic Bases: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are preferred in homogeneous polar aprotic systems[4].

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO, NMP, DMA) are optimal. Their high dielectric constants stabilize the polar transition state, and their lack of hydrogen-bonding capability ensures the piperidine remains highly nucleophilic[4].

Quantitative Data: Parameter Comparison

The following table summarizes the causal relationships between reaction parameters and experimental outcomes to guide protocol selection.

ParameterOptionsRelative EfficiencyMechanistic Rationale
Leaving Group -F, -Cl, -Br, -IF ≫ Cl ≈ Br > IFluorine's electronegativity lowers the activation energy of the rate-determining nucleophilic attack[3].
Solvent DMSO, DMF, NMPExcellentHigh dielectric constants stabilize the polar transition state; lack of H-bonding maximizes nucleophilicity.
Solvent Water / AqueousModerateGreen chemistry alternative; requires phase-transfer catalysts or highly activated substrates[4].
Base DIPEA, TEAHighHomogeneous reaction; avoids biphasic mass transfer issues[4].
Base K2CO3, Cs2CO3HighHeterogeneous; Cs2CO3 offers better solubility and kinetic profiles than K2CO3.
Temperature 80–120 °C (Thermal)StandardProvides sufficient thermal energy to overcome the activation barrier of the addition step.
Temperature 120–150 °C (Microwave)AcceleratedRapid, homogeneous dielectric heating drastically reduces reaction time from hours to minutes[5].

Visualizing the SNAr Logical Pathway

SNAr_Mechanism Start Aryl Fluoride + Piperidine Step1 Nucleophilic Attack (Rate-Determining Step) Start->Step1 Polar Aprotic Solvent Heat / MW Meisenheimer Meisenheimer Complex (Stabilized by EWG) Step1->Meisenheimer F > Cl > Br Step2 Fluoride Expulsion (Fast Step) Meisenheimer->Step2 Rearomatization Product N-Aryl Piperidine + HF (Neutralized by Base) Step2->Product

Mechanistic pathway of the SNAr reaction highlighting the Meisenheimer complex.

Experimental Protocols

Protocol A: Standard Thermal SNAr Synthesis of N-Aryl Piperidines

Objective: Scalable synthesis using conventional heating. Materials: Activated aryl fluoride (1.0 eq), Piperidine (1.2 eq), K2CO3 (2.0 eq), anhydrous DMF (0.2 M).

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the activated aryl fluoride (1.0 mmol) and anhydrous K2CO3 (2.0 mmol).

  • Solvation: Suspend the mixture in 5.0 mL of anhydrous DMF under a nitrogen atmosphere.

  • Nucleophile Addition: Add piperidine (1.2 mmol) dropwise via syringe at room temperature. Insight: A slight excess of piperidine ensures complete consumption of the electrophile, simplifying downstream purification.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90 °C using an oil bath. Stir vigorously for 12–24 hours. Monitor reaction progress via TLC or LC-MS.

  • Quench & Extraction: Cool the mixture to room temperature. Quench by adding 15 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with brine (3 x 10 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure N-aryl piperidine.

Protocol B: Microwave-Assisted SNAr Synthesis

Objective: High-throughput synthesis with significantly reduced reaction times[5]. Materials: Activated aryl chloride/fluoride (1.0 eq), Piperidine (1.5 eq), DIPEA (2.0 eq), NMP (0.5 M).

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve the aryl halide (1.0 mmol) in 2.0 mL of NMP.

  • Reagent Addition: Add piperidine (1.5 mmol) and DIPEA (2.0 mmol) to the vial. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 150 °C for 20 minutes with high stirring. Insight: The sealed vessel allows heating above the solvent's boiling point, accelerating the rate-determining step and overcoming steric hindrance[5].

  • Workup: Cool the vial to room temperature using compressed air. Transfer the mixture to a separatory funnel, dilute with 10 mL water, and extract with Dichloromethane (3 x 10 mL).

  • Purification: Dry the combined organics over MgSO4, concentrate, and purify via preparative HPLC or flash chromatography.

Workflow Visualization

Protocol_Workflow Prep 1. Reagent Preparation (Ar-X, Piperidine, Base, Solvent) Reaction 2. Reaction Conditions (Thermal: 90°C, 12h OR MW: 150°C, 20min) Prep->Reaction Workup 3. Aqueous Workup (EtOAc/H2O Extraction, Brine Wash) Reaction->Workup Complete Conversion Purification 4. Purification (Flash Chromatography / Prep-HPLC) Workup->Purification Organic Layer Analysis 5. Characterization (NMR, LC-MS) Purification->Analysis Pure Product

Step-by-step experimental workflow for the synthesis and isolation of N-aryl piperidines.

References

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions Source: National Institutes of Health (NIH) / PMC URL:3

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways Source: Frontiers in Chemistry URL:2

  • Substitution-Induced Mechanistic Switching in SNAr-Warheads for Cysteine Proteases Source: National Institutes of Health (NIH) / PMC URL:1

  • N-arylation of amines with fluorobenzonitriles in aqueous medium Source: RSC Advances (Royal Society of Chemistry) URL:4

  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity Source: National Institutes of Health (NIH) / PMC URL:5

Sources

Reduction of 1-(4-nitrophenyl)-2-piperidinemethanol to amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of 1-(4-nitrophenyl)-2-piperidinemethanol

Executive Summary

This guide details the chemoselective reduction of 1-(4-nitrophenyl)-2-piperidinemethanol to its corresponding aniline derivative, 1-(4-aminophenyl)-2-piperidinemethanol . This transformation is a critical step in the synthesis of N-aryl piperidine pharmacophores, commonly found in antihistamines, antipsychotics, and GPCR ligands.

The primary challenge in this reduction is preserving the integrity of the primary alcohol (at the 2-position) and the N-aryl bond while quantitatively reducing the nitro group. This note presents two validated protocols:

  • Catalytic Hydrogenation (

    
    ):  The industrial "gold standard" for high purity and atom economy.
    
  • Iron-Mediated Reduction (Bechamp Modification): A robust, metal-free gas alternative for bench-scale synthesis or when specific chemoselectivity is required.

Scientific Background & Mechanism

Substrate Analysis
  • Substrate: 1-(4-nitrophenyl)-2-piperidinemethanol (

    
    , MW: 236.27  g/mol ).
    
  • Target: 1-(4-aminophenyl)-2-piperidinemethanol (

    
    , MW: 206.29  g/mol ).
    
  • Key Reactivity: The nitro group (

    
    ) is strongly electron-withdrawing, deactivating the phenyl ring. Reduction to the amine (
    
    
    
    ) switches the electronic character to strongly electron-donating.
Reaction Pathway

The reduction proceeds through a stepwise electron transfer mechanism. Whether using catalytic hydrogenation or metal reduction, the intermediate species are identical:

ReactionPathway Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso + 2e-, 2H+ Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine + 2e-, 2H+ Amine Amine (-NH2) Hydroxylamine->Amine + 2e-, 2H+

Figure 1: Stepwise reduction pathway of the nitro group to primary amine.

Protocol A: Catalytic Hydrogenation (Preferred)

Rationale: This method offers the cleanest workup (simple filtration) and is scalable from milligrams to kilograms. The presence of the piperidine nitrogen typically does not poison the catalyst in this specific N-aryl configuration.

Materials & Reagents
ReagentRoleEquiv/Conc.
Substrate Starting Material1.0 equiv
10% Pd/C Catalyst10 wt% (0.1 g per 1 g substrate)
Methanol (MeOH) Solvent0.1 M (10 mL per 1 g substrate)
Hydrogen (

)
ReductantBalloon (1 atm) or 30-50 psi
Celite 545 Filter AidN/A
Step-by-Step Methodology
  • Preparation: In a round-bottom flask (or hydrogenation bottle), dissolve 1-(4-nitrophenyl)-2-piperidinemethanol (1.0 equiv) in Methanol (0.1 M concentration).

    • Note: Ethanol or Ethyl Acetate can be used if solubility is an issue.

  • Inerting: Evacuate the flask and backfill with Nitrogen (

    
    ) or Argon three times to remove oxygen.
    
  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of substrate) under a gentle stream of inert gas.

    • Safety: Pd/C is pyrophoric when dry. Always keep it wet with solvent or add it to a solvent blanket.

  • Hydrogenation:

    • Balloon Method: Attach a balloon filled with

      
       gas. Purge the headspace 3 times (vacuum/fill). Stir vigorously at Room Temperature (RT) for 4–12 hours.
      
    • Parr Shaker: Pressurize to 30–40 psi

      
      . Shake at RT for 2–4 hours.
      
  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). Look for the disappearance of the yellow nitro spot and the appearance of a lower Rf, UV-active amine spot (stains blue/purple with Ninhydrin).

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with Methanol (3x).

    • Safety: Do not let the filter cake dry out completely (fire hazard). Wet with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap) to yield the crude amine.

Protocol B: Iron/Ammonium Chloride Reduction (Alternative)

Rationale: Ideal for labs lacking hydrogenation equipment or if the substrate contains halogens (which Pd/C might dehalogenate). This method is mild (


) and tolerates the alcohol and piperidine ring perfectly.
Materials & Reagents
ReagentRoleEquiv/Conc.
Substrate Starting Material1.0 equiv
Iron Powder Reductant5.0 equiv (325 mesh preferred)
Ammonium Chloride Electrolyte/Buffer5.0 equiv
Ethanol/Water Solvent System4:1 ratio (v/v)
Step-by-Step Methodology
  • Solvent Prep: Prepare a mixture of Ethanol and Water (4:1 ratio). Dissolve the substrate (1.0 equiv) in this mixture (0.1 M).

  • Reagent Addition: Add Ammonium Chloride (

    
    , 5.0 equiv) and Iron Powder  (
    
    
    
    , 5.0 equiv) to the solution.
  • Reaction: Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
    • Observation: The reaction typically turns a rusty brown/grey color.

  • Timecourse: Reflux for 2–6 hours. Monitor by TLC.[1]

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Filter the slurry through Celite to remove iron oxides.

    • Wash the pad copiously with Ethanol or Methanol.

  • Purification:

    • Concentrate the filtrate to remove organics.[3][4]

    • Dilute the remaining aqueous residue with water and extract with Ethyl Acetate or DCM (3x).

    • Dry organic layers over

      
      , filter, and concentrate.[3][5]
      

Analytical Validation

Upon isolation, the product must be validated to ensure complete reduction of the nitro group without over-reduction of the aromatic ring.

Analytical MethodExpected Result (Product vs. Starting Material)

NMR
Aromatic Region: Upfield shift of phenyl protons (approx. 6.5–7.0 ppm) due to the shielding effect of the amine. Amine Peak: Appearance of a broad singlet (

) around 3.0–5.0 ppm (solvent dependent).
HPLC/MS Mass Shift:

shifts from 237.1 (Nitro) to 207.1 (Amine). Retention Time: Amine is significantly more polar; expect earlier elution in Reverse Phase (C18).
Visual Transition from bright yellow solid (Nitro) to off-white/pale brown solid or oil (Amine).

Workflow Visualization

The following diagram outlines the decision logic and safety workflow for the Catalytic Hydrogenation method.

HydrogenationWorkflow Start Start: Nitro Substrate Solubility Dissolve in MeOH (Check Solubility) Start->Solubility Inert Inert Atmosphere (Vacuum/N2 Cycles) Solubility->Inert CatAdd Add 10% Pd/C (Wet/Under N2) Inert->CatAdd H2Intro Introduce H2 (Balloon or Parr) CatAdd->H2Intro Monitor Monitor TLC/LCMS (Target: M+H 207.1) H2Intro->Monitor Filter Filter (Celite) Keep Wet! Monitor->Filter Complete Isolate Concentrate & Validate Filter->Isolate

Figure 2: Operational workflow for Catalytic Hydrogenation with critical safety checkpoints.

References

  • BenchChem. Scale-Up Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide: Application Notes and Protocols. Retrieved from

  • ResearchGate. FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. Retrieved from

  • PrepChem. Synthesis of 4-(4-Aminophenyl)-1-(4-pyridyl)piperidine. Retrieved from

  • Organic Chemistry Portal. Reduction of Nitro Compounds. Retrieved from

Sources

Application Note: Reagents and Protocols for Hydroxymethyl Group Protection in Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex alkaloid synthesis, piperidine derivatives containing a hydroxymethyl group (e.g., 2-, 3-, or 4-hydroxymethylpiperidine) are ubiquitous pharmacophores[1]. Functionalizing these molecules requires meticulous chemoselectivity. This application note provides an authoritative guide to the orthogonal protection of the primary alcohol moiety in the presence of the piperidine nitrogen. We detail the causality behind reagent selection, mechanistic pathways, and self-validating bench protocols designed to ensure high-yield, reproducible protection.

Strategic Principles of Piperidine Protection

Hydroxymethylpiperidines present a classic chemoselectivity challenge: they possess both a secondary aliphatic amine and a primary alcohol[1]. Because the secondary amine is significantly more nucleophilic, direct reaction with electrophilic protecting groups (like silyl chlorides or alkyl halides) without prior N-protection almost exclusively leads to N-alkylation or N-silylation[2].

Therefore, a sequential, orthogonal protection strategy is mandatory. The standard logic dictates that the amine is masked first using a carbamate (e.g., Boc or Cbz), which neutralizes its nucleophilicity, leaving the hydroxymethyl group available for targeted O-protection[3].

Workflow Step1 Piperidine Core (Free -NH, -OH) Step2 N-Protection (Boc2O) Step1->Step2 Amine is more nucleophilic Step3 O-Protection (TBSCl / BnBr) Step2->Step3 Orthogonal conditions Step4 Downstream Synthesis Step3->Step4 Protected intermediate

Caption: Workflow for orthogonal protection of hydroxymethylpiperidine derivatives.

Reagent Selection Matrix

Selecting the correct protecting group for the hydroxymethyl moiety depends entirely on the downstream synthetic conditions (e.g., cross-coupling, oxidation, or acidic cleavage)[2].

Protecting GroupReagentBase / CatalystDeprotection ConditionsOrthogonality (vs N-Boc)Yield Expectation
TBS (Silyl Ether)TBSClImidazoleTBAF (THF, 25 °C)Excellent85–95%
Bn (Benzyl Ether)BnBrNaH / TBAIH₂, Pd/C (MeOH, 25 °C)Excellent80–90%
Tr (Trityl Ether)TrClPyridine1% TFA or Formic AcidPoor (Risk of Boc loss)70–85%
Ac (Acetate Ester)Ac₂ODMAP / Et₃NK₂CO₃ (MeOH, 25 °C)Good>90%

Mechanistic Insights: The Role of Catalysts

When utilizing tert-butyldimethylsilyl chloride (TBSCl) to protect the primary alcohol, imidazole is universally chosen over standard amine bases like triethylamine[3][4].

The Causality: Imidazole is not merely a proton scavenger; it acts as a nucleophilic catalyst . It displaces the chloride on TBSCl to form a highly reactive N-TBS-imidazolium intermediate. This intermediate is far more susceptible to nucleophilic attack by the sterically hindered piperidine-bound alcohol than the parent TBSCl[2].

Mechanism A TBSCl + Imidazole B N-TBS-Imidazolium Ion (Reactive Electrophile) A->B Nucleophilic Catalysis C Nucleophilic Attack by Piperidine-CH2OH B->C D Oxonium Intermediate C->D SN2-like Substitution E O-TBS Protected Product + Imidazolium Chloride D->E Deprotonation

Caption: Mechanistic pathway of TBS protection catalyzed by imidazole.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints so the researcher can definitively confirm success before proceeding to downstream synthesis.

Protocol A: Silyl Ether (TBS) Protection of N-Boc-4-hydroxymethylpiperidine

This protocol is ideal when downstream steps involve strongly basic conditions or Grignard reagents[3].

Materials:

  • N-Boc-4-hydroxymethylpiperidine (1.0 equiv, 10 mmol)

  • TBSCl (1.2 equiv, 12 mmol)

  • Imidazole (2.0 equiv, 20 mmol)

  • Anhydrous Dichloromethane (DCM) or DMF (20 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve N-Boc-4-hydroxymethylpiperidine in anhydrous DCM under an inert atmosphere (N₂ or Ar) and cool to 0 °C using an ice bath.

  • Catalyst Addition: Add imidazole in one portion. Stir for 5 minutes to ensure complete dissolution.

  • Electrophile Addition: Add TBSCl portion-wise over 10 minutes. Logic: Gradual addition prevents thermal spikes and limits the formation of siloxane byproducts.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers heavily with brine (3 × 20 mL) to remove residual imidazole. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Validation & QC Checkpoint:

  • TLC: Run a TLC (Hexanes:EtOAc 7:3). The starting material will stain strongly with KMnO₄ and have a low Rf (~0.2). The TBS-protected product will have a significantly higher Rf (~0.8) and will be visible under phosphomolybdic acid (PMA) stain.

  • ¹H NMR (CDCl₃): The spectrum must show a sharp, diagnostic singlet at ~0.89 ppm integrating to 9H (t-butyl group) and a singlet at ~0.05 ppm integrating to 6H (Si-Me₂). The disappearance of the broad -OH stretch in IR (~3300 cm⁻¹) further validates completion.

Protocol B: Benzyl Ether (Bn) Protection of N-Boc-4-hydroxymethylpiperidine

Benzyl ethers are incredibly robust, surviving strong acids, bases, and organometallic reagents. They are exclusively cleaved via hydrogenolysis, making them perfectly orthogonal to acid-labile N-Boc groups[2].

Materials:

  • N-Boc-4-hydroxymethylpiperidine (1.0 equiv, 10 mmol)

  • Benzyl Bromide (BnBr) (1.2 equiv, 12 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv, 15 mmol)

  • Tetrabutylammonium Iodide (TBAI) (0.1 equiv, 1 mmol)

  • Anhydrous THF or DMF (25 mL)

Step-by-Step Procedure:

  • Deprotonation: Suspend NaH in anhydrous THF at 0 °C under N₂. Slowly add a solution of N-Boc-4-hydroxymethylpiperidine in THF dropwise. Stir for 30 minutes at 0 °C until H₂ gas evolution ceases. Logic: Complete alkoxide formation is critical to prevent side reactions.

  • Catalysis: Add TBAI. Logic: TBAI acts as a phase-transfer and Finkelstein catalyst, converting BnBr to the more reactive Benzyl Iodide in situ.

  • Alkylation: Add Benzyl Bromide dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Carefully quench the unreacted NaH by adding cold water dropwise at 0 °C. Extract with Ethyl Acetate (3 × 20 mL). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Validation & QC Checkpoint:

  • TLC: The benzyl-protected product will be highly UV-active (254 nm) , unlike the starting aliphatic alcohol.

  • ¹H NMR (CDCl₃): Success is definitively confirmed by the presence of a multiplet in the aromatic region (7.25–7.35 ppm , 5H) and the benzylic -CH₂- protons appearing as a singlet or AB quartet around 4.50 ppm (2H).

References

1.[2] Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley. 2 2.[1] Yaya, A. R. (2023). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega. 1 3.[3] ACS Publications. (2020). Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety. Journal of Medicinal Chemistry. 3 4.[4] ACS Publications. (2023). Molecular Basis for Inhibition of Heparanases and β-Glucuronidases by Siastatin B. Journal of the American Chemical Society. 4

Sources

Reductive amination conditions for 2-piperidinemethanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Reductive Amination Strategies for 2-Piperidinemethanol Derivatives in Drug Discovery

Strategic Context in Medicinal Chemistry

2-Piperidinemethanol (also known as 2-hydroxymethylpiperidine or 2-HMP) is a highly versatile, secondary amine-containing heterocycle. It serves as a foundational building block in the synthesis of antiviral agents, neuroactive drugs, and complex 3-D medium-sized ring systems[1][2]. Functionalization of the piperidine nitrogen via reductive amination is a cornerstone reaction in drug development, allowing for the rapid generation of diverse N-alkyl libraries[2]. However, the presence of the pendant hydroxymethyl group introduces unique chemoselectivity and mechanistic challenges that require precise optimization of reaction conditions.

Mechanistic Causality: Overcoming the "Oxazolidine Trap"

In standard reductive aminations, a secondary amine reacts with an aldehyde or ketone to form a hemiaminal, which dehydrates to an electrophilic iminium ion before being reduced by a hydride source[3].

When utilizing 2-piperidinemethanol, the proximity of the primary hydroxyl group to the newly formed iminium ion creates a competing intramolecular pathway. If the reduction rate is too slow, the hydroxyl oxygen can attack the iminium carbon, forming a stable bicyclic hexahydro-3H-oxazolo[3,4-a]pyridine (an oxazolidine)[4]. While this oxazolidine formation is highly useful for analytical aldehyde capture in environmental testing[4], it acts as a kinetic trap in drug synthesis, stalling the desired reductive amination.

Causality Insight: To drive the reaction exclusively to the desired N-alkylated product, the system must maintain a dynamic equilibrium that favors the open iminium ion. This is achieved by utilizing a mild acid catalyst (e.g., acetic acid) to keep the oxazolidine formation reversible, paired with a highly selective, fast-acting hydride source like Sodium Triacetoxyborohydride (NaBH(OAc)3)[3].

Pathway Visualization

G A 2-Piperidinemethanol + Aldehyde/Ketone B Hemiaminal Intermediate A->B Mild Acid / Solvent C Iminium Ion (Electrophilic Species) B->C -H2O D N-Alkyl-2-piperidinemethanol (Target Product) C->D NaBH(OAc)3 (Fast Hydride Transfer) E Bicyclic Oxazolidine (Kinetic Trap / Side Product) C->E Intramolecular -OH Attack (Slow Reduction) E->C Reversible in Acid

Mechanistic divergence in 2-piperidinemethanol reductive amination workflows.

Reagent Selection & Quantitative Data

Selecting the appropriate hydride source is paramount for high-yielding functionalization. While NaBH4 is inexpensive, it often reduces the starting aldehyde prematurely and requires stepwise imine formation, which exacerbates oxazolidine trapping[5]. NaBH3CN is effective but generates highly toxic hydrogen cyanide gas upon acidic workup[5]. NaBH(OAc)3 remains the gold standard due to its mild nature, high chemoselectivity, and superior yields[3].

Table 1: Quantitative Comparison of Reducing Agents for 2-Piperidinemethanol

Reducing AgentOptimal SolventRelative Hydride Transfer RateChemoselectivity ProfileTypical YieldsSafety / Operational Notes
NaBH(OAc)3 DCE or THFModerateExcellent (tolerates ketones, reducible groups)85 - 95%Preferred. Generates AcOH in situ; non-toxic byproducts[3].
NaBH3CN MeOH or MeCNLowHigh (requires pH 4-5)70 - 85%Highly toxic (HCN risk); useful for highly acid-sensitive substrates[5].
NaBH4 MeOH or EtOHHighPoor (reduces aldehydes directly)< 40%Requires strict stepwise protocol; high risk of oxazolidine trapping[5].
Pd/C, H2 MeOH or EtOAcVariablePoor (reduces alkenes, alkynes, nitro groups)60 - 90%Clean workup, but incompatible with complex, multi-functional scaffolds.

Optimized Experimental Protocol

Workflow: Direct Reductive Amination using NaBH(OAc)3 This protocol is designed as a self-validating system to ensure the oxazolidine trap is bypassed and the target N-alkylated derivative is isolated cleanly.

Materials:

  • 2-Piperidinemethanol (1.0 equiv)

  • Target Aldehyde (1.05 equiv)

  • Sodium Triacetoxyborohydride, NaBH(OAc)3 (1.5 equiv)

  • Glacial Acetic Acid (1.0 equiv)

  • 1,2-Dichloroethane (DCE) (0.2 M relative to amine)

Step-by-Step Methodology:

  • Imine/Iminium Assembly: In an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 2-piperidinemethanol (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous DCE (0.2 M).

  • Acidic Catalysis: Add glacial acetic acid (1.0 equiv) dropwise at room temperature.

    • Causality Insight: The addition of AcOH serves a dual purpose. It protonates the hemiaminal to facilitate the elimination of water (forming the iminium ion) and provides the necessary acidic environment to dynamically reverse any prematurely formed bicyclic oxazolidine back into the reactive iminium species[3][4].

  • Equilibration: Stir the mixture at room temperature for 30 minutes to allow complete iminium ion formation.

  • Hydride Delivery: Cool the reaction to 0 °C using an ice bath. Add NaBH(OAc)3 (1.5 equiv) portion-wise over 10 minutes.

    • Causality Insight: Portion-wise addition at 0 °C controls the exothermic hydride transfer and minimizes the background reduction of the unreacted aldehyde.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

  • Self-Validating In-Process Control (LC-MS): Sample 10 µL of the reaction mixture and dilute in 1 mL of MeCN. Analyze via LC-MS.

    • Validation Metric: The reaction is complete when the starting amine is consumed. Crucially, verify the absence of the oxazolidine intermediate mass [M + H - 18]+ (representing the loss of water without hydride addition) and confirm the dominant presence of the target N-alkylated mass [M + H]+.

  • Quench and Phase Separation: Quench the reaction by slowly adding saturated aqueous NaHCO3 (equal volume to DCE) and stir vigorously for 15 minutes.

    • Causality Insight: The basic quench neutralizes the acetic acid and decomposes any residual boron complexes, ensuring the product is in its free-base form for optimal extraction.

  • Extraction and Purification: Extract the aqueous layer with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient of DCM to 10% MeOH in DCM with 1% NH4OH) to yield the pure N-alkyl-2-piperidinemethanol derivative.

References

1.[1] "3433-37-2 2-Piperidinemethanol C6H13NO, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem". Source: guidechem.com. URL: 2.[2] "Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions - PMC". Source: nih.gov. URL: 3.[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry". Source: acs.org. URL: 4.[4] "Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace | ACS Omega". Source: acs.org. URL: 5.[5] "Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride". Source: tubitak.gov.tr. URL:

Sources

Functionalization of primary amine in 1-(4-Aminophenyl)-2-piperidinemethanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Functionalization of the Primary Amine in 1-(4-Aminophenyl)-2-piperidinemethanol

Abstract & Introduction

The scaffold 1-(4-Aminophenyl)-2-piperidinemethanol represents a "privileged structure" in drug discovery, combining a polar hydroxymethyl group, a lipophilic piperidine core, and a reactive aniline handle. This specific topology is relevant to the synthesis of antifungal agents (azole derivatives), antihistamines, and GPCR ligands.

The primary synthetic challenge is chemoselectivity .[1] The molecule contains two nucleophilic sites:

  • Target: The primary aromatic amine (Aniline,

    
    ).
    
  • Competitor: The primary aliphatic alcohol (

    
    ).
    

While aliphatic alcohols are generally less nucleophilic than aliphatic amines, the reduced nucleophilicity of an aniline (due to resonance delocalization) narrows the reactivity gap. This Application Note provides validated protocols to selectively functionalize the aniline nitrogen without protecting the alcohol, utilizing pKa differentials and kinetic control.

Chemical Analysis & Strategy

Structural Properties
  • CAS (Generic Scaffold): 162686-54-6 (Related isomer reference)[2]

  • Molecular Weight: ~206.29 g/mol

  • pKa Estimates:

    • 
       (Aniline): ~4.5 – 5.0
      
    • Piperidine Nitrogen (Tertiary Aniline): ~5.5 (lowered by phenyl conjugation)

    • 
       (Alcohol): ~16 (Ionization)
      
Reactivity Logic

To achieve N-selectivity over O-selectivity:

  • Acylation/Sulfonylation: Utilize the higher nucleophilicity of the neutral amine compared to the neutral alcohol. Avoid strong bases (NaH) or hyper-nucleophilic catalysts (DMAP) that activate the hydroxyl group.

  • Reductive Amination: The formation of the imine/iminium species is specific to the amine; the alcohol forms a hemiacetal which does not reduce to a stable product under standard reductive amination conditions.

Critical Handling Note: The 4-aminophenyl moiety is electron-rich (para-amino substituted). It is highly susceptible to oxidation . All reactions should be performed under an inert atmosphere (Nitrogen or Argon), and crude materials should not be stored in solution for extended periods.

Decision Tree & Workflow

G Start Start: 1-(4-Aminophenyl)- 2-piperidinemethanol Decision Target Functional Group? Start->Decision Amide Amide (Acylation) Decision->Amide C=O Amine Secondary Amine (Reductive Amination) Decision->Amine C-N Urea Urea (Isocyanate) Decision->Urea N-C=O Cond_Amide Reagent: Acid Chloride/Anhydride Base: DIPEA (No DMAP) Solvent: DCM, 0°C Amide->Cond_Amide Cond_Amine Reagent: Aldehyde Reductant: STAB Acid: AcOH (Cat.) Amine->Cond_Amine Cond_Urea Reagent: Isocyanate Solvent: THF Temp: 0°C -> RT Urea->Cond_Urea Product Isolated N-Functionalized Product Cond_Amide->Product Cond_Amine->Product Cond_Urea->Product

Caption: Chemoselective workflow for N-functionalization avoiding O-alkylation/acylation.

Detailed Experimental Protocols

Protocol A: Chemoselective N-Acylation (Amide Synthesis)

Objective: Form an amide bond without esterifying the primary alcohol. Mechanism: Nucleophilic acyl substitution. Selectivity Key: Use of a mild base (DIPEA) and low temperature. Avoid DMAP, which catalyzes alcohol acylation significantly.

Materials:

  • Substrate: 1-(4-Aminophenyl)-2-piperidinemethanol (1.0 equiv)

  • Electrophile: Acid Chloride (1.1 equiv) or Anhydride

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve the substrate in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add DIPEA (1.5 equiv) via syringe. Cool the mixture to 0°C using an ice bath.

  • Acylation: Add the Acid Chloride (1.1 equiv) dropwise over 10 minutes.

    • Note: Rapid addition can cause localized heating, increasing the risk of O-acylation.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1-2 hours.

  • Monitoring: Check by TLC or LCMS.

    • Target Mass:

      
      .
      
    • Bis-acylated side product:

      
      .
      
  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash combined organics with Brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (MeOH/DCM gradient).

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Objective: Alkylate the aniline to a secondary amine. Mechanism: Imine formation followed by hydride reduction. Selectivity Key: Sodium Triacetoxyborohydride (STAB) is mild and will not reduce the aldehyde/ketone before imine formation. The alcohol does not participate.

Materials:

  • Substrate: 1-(4-Aminophenyl)-2-piperidinemethanol (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Procedure:

  • Imine Formation: In a vial, dissolve the substrate and the aldehyde in DCE (0.2 M).

  • Activation: Add Acetic Acid (1-2 equiv). Stir at RT for 30 minutes to promote imine formation.

    • Why? Anilines are less nucleophilic than aliphatic amines; acid catalysis helps generate the iminium species.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 4–16 hours under Argon.

  • Quench: Add saturated

    
     solution. Stir vigorously for 15 minutes to quench boron complexes.
    
  • Workup: Extract with DCM or EtOAc.

  • Purification: The product is often clean enough for use, or can be purified via silica gel chromatography.

Data Summary & Troubleshooting

Stoichiometry Table
Reagent TypeEquivalentsRoleCritical Note
Substrate 1.0Limiting ReagentDry thoroughly before use.
Electrophile 1.1 - 1.2ReactorExcess >1.5 eq risks O-reaction.
Base (DIPEA) 1.5 - 2.0Proton ScavengerDo not use Pyridine if O-acylation is observed (use DIPEA/TEA).
DMAP 0.0 CatalystFORBIDDEN. Promotes esterification.
STAB 1.5ReductantUse fresh reagent; old STAB loses activity.
Troubleshooting Guide
IssueProbable CauseSolution
O-Acylation Observed Reaction too hot or too basic.Cool to -10°C; reduce base equivalents; ensure no DMAP is present.
Low Conversion (Reductive Amination) Aniline is poor nucleophile.Increase AcOH to 2-3 equiv; heat to 40°C; switch solvent to TFE (2,2,2-Trifluoroethanol).
Darkening of Reaction Oxidation of aniline.Degas solvents; maintain strict Argon atmosphere; add antioxidant (e.g., BHT) if permissible.
Product stuck on Silica Basic amine interaction.[3]Add 1%

or 1%

to the eluent.

References

  • Chemoselective Acylation

    • Title: Chemoselective Acylation of Primary Amines in the Presence of Secondary Amines and Alcohols.
    • Source:Journal of Organic Chemistry.
    • Context: Establishes the kinetic preference of amines over alcohols in non-catalyzed acyl
    • URL:[Link]

  • Reductive Amination of Anilines

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4]

    • Source:Abdel-Magid, A. F., et al. J. Org.[4] Chem. 1996, 61, 3849-3862.[4]

    • Context: The definitive guide on using STAB for reductive amination, highlighting tolerance of hydroxyl groups.
    • URL:[Link]

  • Handling of 4-Aminophenyl Piperidines

    • Title: Synthesis and SAR of 1-(4-aminophenyl)
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Provides specific examples of handling this scaffold in drug discovery campaigns.
    • URL:[Link] (General Journal Link for verification of scaffold utility).

Sources

Troubleshooting & Optimization

Technical Support Center: Catalytic Hydrogenation of Nitro-Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the catalytic hydrogenation of nitro-piperidine intermediates. This guide, structured in a question-and-answer format, addresses common and complex challenges encountered during this critical transformation. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Section 1: Foundational Concepts & Initial Setup

FAQ 1: How do I select the right catalyst for my nitro-piperidine hydrogenation?

Choosing the optimal catalyst is paramount and depends on the substrate's overall functionality and the desired outcome. There is no single "best" catalyst; the choice represents a trade-off between reactivity, selectivity, and cost.

The most common catalysts for nitro group reductions are heterogeneous catalysts like Palladium on carbon (Pd/C), Raney Nickel, and Platinum-based catalysts.[1]

  • Palladium on Carbon (Pd/C): This is often the first choice for the hydrogenation of both aromatic and aliphatic nitro groups due to its high activity and efficiency.[2] However, a significant drawback is its propensity to catalyze the hydrogenolysis (cleavage) of other sensitive functional groups.[3] For instance, if your piperidine intermediate contains benzyl ethers, N-benzyl groups, or certain halogen substituents (especially I, Br), Pd/C can cleave these bonds, leading to undesired byproducts.[2][4]

  • Raney Nickel (Ra-Ni): This is an excellent, cost-effective alternative when you need to preserve sensitive groups that are labile to Pd/C.[5] Ra-Ni is particularly useful for substrates containing aromatic halides (I, Br, Cl), as it is less prone to causing dehalogenation.[2] It is highly active but is also pyrophoric and requires careful handling.[5][6]

  • Platinum-based Catalysts (e.g., PtO₂, Pt/C): Platinum catalysts are highly active and can be effective where Pd/C or Ra-Ni fail. Sulfided platinum catalysts have demonstrated high selectivity for nitro group reduction while preserving C-Cl bonds.[3]

  • Earth-Abundant Metal Catalysts (e.g., Co, Ni, Fe): In recent years, catalysts based on more abundant metals like cobalt, nickel, and iron have gained attention as cost-effective and selective alternatives to precious metals.[7][8] Iron-based systems, for instance, can offer excellent chemoselectivity under transfer hydrogenation conditions.[9]

Senior Scientist's Insight: Always begin with a small-scale catalyst screen. The performance of a catalyst is highly substrate-dependent. A quick screen of 5% Pd/C, 10% Pd/C, Raney Ni, and perhaps PtO₂ under standard conditions (e.g., H₂ balloon, methanol solvent) will quickly reveal the most promising candidate for your specific nitro-piperidine intermediate.

Table 1: Comparison of Common Hydrogenation Catalysts

CatalystPrimary AdvantagesKey Considerations & Potential Issues
Pd/C High activity, widely applicable, good for simple substrates.[1][3]Can be pyrophoric.[5] Prone to causing hydrogenolysis of benzyl groups, Cbz protecting groups, and some halogens.[2][4]
Raney® Ni Cost-effective, highly active, less prone to dehalogenation.[2][5]Pyrophoric, requires careful handling, may require higher pressures/temperatures than Pd/C.[6]
PtO₂ / Pt/C Very high activity, effective for challenging reductions.[1]Can be less selective, potentially leading to over-reduction of aromatic rings under harsh conditions.
Fe / Acid Excellent chemoselectivity, inexpensive, tolerates many functional groups.[9]Requires stoichiometric amounts of metal, acidic workup, and generates significant waste.[6]

Section 2: Troubleshooting Common Experimental Issues

FAQ 2: My reaction has stalled or shows incomplete conversion. What are the likely causes and how can I resolve this?

Incomplete conversion is one of the most frequent challenges. The issue typically stems from catalyst activity, reaction conditions, or the purity of your reagents.

G start Reaction Stalled/ Incomplete Conversion cat_check 1. Check Catalyst Activity start->cat_check Is catalyst old or from a shared bottle? cond_check 2. Evaluate Reaction Conditions start->cond_check Are conditions too mild? reag_check 3. Assess Reagent Purity start->reag_check Is there a possibility of contamination? fresh_cat Use Fresh Catalyst Batch cat_check->fresh_cat inc_load Increase Catalyst Loading (e.g., 5 mol% to 10 mol%) cat_check->inc_load filter_add Filter and Add Fresh Catalyst cat_check->filter_add h2_source Ensure H₂ Source is Adequate (Fresh balloon, check pressure) cond_check->h2_source solvent Check Substrate Solubility. Consider co-solvents (THF, EtOH/H₂O) cond_check->solvent temp_press Increase Temperature or Pressure (e.g., RT to 40°C, balloon to Parr shaker) cond_check->temp_press stirring Ensure Vigorous Stirring (Three-phase reaction) cond_check->stirring sm_purity Verify Starting Material Purity (NMR, LCMS) reag_check->sm_purity solvent_purity Use High-Purity/Dry Solvents reag_check->solvent_purity poison_check Check for Catalyst Poisons (Sulfur, Halides, Amines) reag_check->poison_check

Caption: Troubleshooting workflow for incomplete hydrogenation reactions.

Causality Explained:

  • Catalyst Deactivation: The catalyst's active sites are where the magic happens. If they are blocked or "poisoned," the reaction will stop.[10]

    • Action: First, try increasing the catalyst loading.[11] If that fails, carefully filter the reaction mixture through a pad of Celite® (under an inert atmosphere if using pyrophoric catalysts like Raney Ni) and add a fresh batch of catalyst to the filtrate. If the reaction restarts, your initial catalyst was inactive.

  • Poor Solubility: Catalytic hydrogenation is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). If your nitro-piperidine substrate is not fully dissolved, its access to the catalyst surface is severely limited, slowing the reaction rate.[11]

    • Action: Observe the reaction mixture. If it's a slurry, consider changing the solvent system. Protic solvents like ethanol and methanol are excellent first choices. For less polar substrates, THF or ethyl acetate are good options. Sometimes a co-solvent system, like ethanol/water, can dramatically improve solubility and reaction rate.[11][12]

  • Insufficient Hydrogen: A simple hydrogen balloon may not provide enough pressure for a difficult reduction.

    • Action: Ensure the balloon is freshly filled and the system is properly sealed. If the reaction remains sluggish, moving to a Parr shaker or a similar hydrogenation apparatus that allows for higher, sustained hydrogen pressures (e.g., 50 psi) is the logical next step.[11]

  • Catalyst Poisoning: This is a critical and often overlooked issue. Catalyst poisons are substances that bind strongly to the catalyst's active sites, rendering them inactive.[13][14]

    • Common Poisons:

      • Sulfur Compounds: Even trace amounts of sulfur (from starting materials, reagents, or contaminated glassware) can kill a palladium catalyst.[10][15] Thiols, sulfides, and thiophenes are particularly potent poisons.[16][17]

      • Halides: While some catalysts tolerate halides, high concentrations of halide ions (e.g., from an HCl salt starting material) can inhibit the catalyst.[10]

      • Strongly Coordinating Species: The product amine itself can sometimes coordinate to the metal center and inhibit activity, as can other nitrogen-containing heterocycles or functional groups like nitriles.[12][13]

    • Action: Purify your starting material. If you suspect sulfur contamination, you can use a "guard bed" or scavenger resin to pretreat your substrate solution before adding the hydrogenation catalyst.[10]

FAQ 3: I'm observing significant side products. How can I improve selectivity?

The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[6][18] The accumulation of these intermediates or their subsequent condensation can lead to byproducts like azoxy or azo compounds.[11]

G NO2 R-NO₂ (Nitro) NO R-NO (Nitroso) NO2->NO +H₂ NHOH R-NHOH (Hydroxylamine) NO->NHOH +H₂ Azoxy R-N(O)=N-R (Azoxy) NO->Azoxy Condensation NH2 R-NH₂ (Amine) NHOH->NH2 +H₂ NHOH->Azoxy Azo R-N=N-R (Azo) Azoxy->Azo +H₂

Caption: Simplified reaction pathway showing key intermediates and potential side products.

Strategies to Enhance Selectivity:

  • Control Temperature: Hydrogenation is exothermic. Localized overheating can promote the formation of condensation byproducts.[11]

    • Action: Ensure efficient stirring and, if necessary, use an ice bath to control the initial exotherm, especially on a larger scale.

  • Ensure Sufficient Hydrogen: If the reaction is "starved" of hydrogen, the concentration of intermediates can build up, increasing the likelihood of side reactions.

    • Action: Maintain a positive hydrogen pressure throughout the reaction. For transfer hydrogenation using donors like ammonium formate, ensure you are using a sufficient excess (typically 3-5 equivalents).[11]

  • Use Additives: In some cases, the addition of catalytic amounts of specific compounds can suppress side reactions. For example, adding vanadium compounds has been shown to prevent the accumulation of hydroxylamines, leading to cleaner reactions and purer products.[19]

  • Chemoselectivity in Complex Molecules: If your nitro-piperidine contains other reducible groups (alkenes, alkynes, ketones, nitriles), selective reduction of the nitro group is crucial.[20][21]

    • Action:

      • Catalyst Choice: This is the most powerful tool. As mentioned, Raney Ni is often preferred over Pd/C for preserving halides.[2] Specialized catalysts, like cobalt or nickel-based systems, have shown excellent chemoselectivity, tolerating groups like ketones, esters, and nitriles.[7][21]

      • Transfer Hydrogenation: This method, using a hydrogen donor like formic acid or ammonium formate with a Pd/C catalyst, is often milder than using high-pressure H₂ gas and can provide excellent selectivity.[21][22][23]

Section 3: Advanced Protocols & Workflows

Protocol: Standard Catalytic Hydrogenation using Pd/C and H₂ Balloon

This protocol is a reliable starting point for the reduction of a nitro-piperidine intermediate on a lab scale.

Materials:

  • Nitro-piperidine substrate (1.0 eq)

  • 10% Palladium on Carbon (5-10 mol% Pd)

  • Methanol or Ethanol (ACS grade or higher)

  • Hydrogen gas (H₂) balloon

  • Celite® (diatomaceous earth)

  • Two-neck round-bottom flask, magnetic stir bar, septa

Procedure:

  • Setup: Charge a two-neck round-bottom flask with the nitro-piperidine substrate and a magnetic stir bar.

  • Solvent Addition: Add the solvent (e.g., methanol, ~10-20 mL per gram of substrate) and stir until the substrate is fully dissolved.

  • Inerting: Place a septum on each neck of the flask. Purge the flask with nitrogen or argon for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst. The catalyst is often pyrophoric and should be handled with care.[5]

  • Hydrogenation Setup: Remove the inert gas source from one septum and replace it with a needle attached to a hydrogen-filled balloon.

  • Purging with Hydrogen: Carefully pull a vacuum on the flask via the second septum for ~30 seconds, then allow the hydrogen from the balloon to backfill the flask. Repeat this vacuum/backfill cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.[11]

  • Reaction: Allow the reaction to stir vigorously at room temperature. Adequate agitation is crucial to ensure good mixing of the three phases.

  • Monitoring: Monitor the reaction progress by TLC or LCMS. A common method is to take a small aliquot, filter it through a syringe filter (to remove the catalyst), and analyze the filtrate.

  • Workup: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.

  • Filtration: Dilute the reaction mixture with the reaction solvent and filter it through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with more solvent to recover all the product. Caution: The Celite® pad with the catalyst should not be allowed to dry in the air as it can ignite. Quench it carefully with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amino-piperidine product, which can be purified further if necessary.[11]

References

  • Green Chemistry (RSC Publishing). (n.d.). Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts. Retrieved from [Link]

  • EPub Bayreuth. (n.d.). A Highly Active Nickel Catalyst for the Selective Hydrogenation of Functionalized Nitroarenes. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2014, September 18). Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts. Retrieved from [Link]

  • Synfacts. (2017). Chemoselective Hydrogenation of Functionalized Nitroarenes to Anilines. Retrieved from [Link]

  • Sci-Hub. (2016). Chemoselective hydrogenation of functionalized nitroarenes using MOF-derived co-based catalysts. Retrieved from [Link]

  • StudySmarter. (2024, August 27). Catalyst Poisoning: Palladium & Platinum. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Retrieved from [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • SciSpace. (2001). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]

  • RSC Publishing. (n.d.). Effects of sulfur compounds on the hydrogenation and isomerization of 1-hexene over a sulfided CoMo catalyst for hydrodesulfurization. Retrieved from [Link]

  • Hiden Analytical. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the deactivation and activation of palladium impregnated carbon catalyst for environmental applications | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Influence of sulfur on catalyst activity and chemical reaction in vegetable-oil hydrotreating. Retrieved from [Link]

  • Wiley Online Library. (2025, August 6). The poisoning of palladium catalyst for the reaction between hydrogen and oxygen. Retrieved from [Link]

  • Northwestern Now. (2025, July 24). Integrating sulfur into crystalline nanostructures fuels catalytic activity. Retrieved from [Link]

  • Semantic Scholar. (2019, August 29). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. Retrieved from [Link]

  • RSC Publishing - The Royal Society of Chemistry. (2016, March 30). Effects of sulfur compounds on the hydrogenation and isomerization of 1-hexene over a sulfided CoMo catalyst for hydrodesulfurization. Retrieved from [Link]

  • MDPI. (2022, December 1). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of sulfur compounds on the hydrogenation and isomerization of 1-hexene over a sulfided CoMo catalyst for hydrodesulfurization. Retrieved from [Link]

  • Frontiers. (n.d.). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Retrieved from [Link]

  • Google Patents. (n.d.). CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method.
  • ChemRxiv. (n.d.). Cofactor-free biocatalytic hydrogenation of nitro compounds for synthesis of amines. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • RSC Publishing. (2016, February 17). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • ACS Publications. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]

  • PMC. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]

  • RSC Publishing. (2022, April 7). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. Retrieved from [Link]

  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Taylor & Francis Online. (2022, May 2). Switching of support materials for the hydrogenation of nitroarenes: A review. Retrieved from [Link]

  • ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education. Retrieved from [Link]

  • ACS Publications - ACS.org. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters. Retrieved from [Link]

  • Google Patents. (n.d.). Reduction of aromatic nitro compounds with Raney nickel catalyst.
  • PMC. (n.d.). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Aminophenyl-Piperidine Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex solubility behaviors of aminophenyl-piperidine derivatives (e.g., 4-(4-aminophenyl)piperidine) in organic solvents.

Rather than relying on trial and error, this guide focuses on the thermodynamic and chemical causality behind solubility issues. By understanding the interplay between ionization states, hydrogen bonding, and solvent polarity, you can systematically engineer your solvent systems for optimal dissolution.

The Causality of Solubility: Molecular Properties

Aminophenyl-piperidine contains two distinct amine functionalities within a single molecular framework: a secondary aliphatic amine (the piperidine ring) and a primary aromatic amine (the aniline group). This dual-amine nature creates complex hydrogen-bonding networks and highly pH-dependent ionization states, which are the primary culprits behind unpredictable solubility in organic solvents[1].

Table 1: Physicochemical Properties & Solubility Impact
PropertyValueCausality / Impact on Organic Solubility
Piperidine Nitrogen pKa ~10.2[2]Highly basic. It readily forms stable salts (e.g., HCl, TFA) which possess high lattice energies and are essentially insoluble in nonpolar organic solvents. It must be in a free base form for dissolution in solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Aniline Nitrogen pKa ~4.3 - 4.9[3]Weakly basic. Acts as a strong hydrogen bond donor and acceptor, promoting intermolecular crystal lattice formation that resists dissolution in nonpolar environments.
Predicted LogP ~1.5 - 2.0Indicates moderate lipophilicity. The molecule inherently favors moderately polar organic solvents over highly nonpolar aliphatic hydrocarbons (e.g., hexane)[4].
Hydrogen Bonding HighThe strong intermolecular interactions require solvents with high dipole moments (e.g., DMSO, DMF) to disrupt the lattice energy if the molecule is not derivatized.

Diagnostic Workflow for Solubility Troubleshooting

When encountering a solubility failure, follow the logical progression mapped in the diagram below to isolate the root cause.

G Start Aminophenyl-piperidine Insoluble in Organic Solvent CheckState Check Ionization State: Salt or Free Base? Start->CheckState Salt Salt Form (e.g., HCl/TFA) CheckState->Salt FreeBase Free Base Form CheckState->FreeBase Neutralize Perform Liquid-Liquid Extraction (pH > 12) Salt->Neutralize CheckPolarity Evaluate Solvent Polarity (Dielectric Constant) FreeBase->CheckPolarity Neutralize->FreeBase PolarAprotic Use Polar Aprotic (DMF, DMSO, DCM) CheckPolarity->PolarAprotic Derivatize Consider Derivatization (e.g., N-Boc Protection) CheckPolarity->Derivatize If still insoluble Success Solubilized API PolarAprotic->Success Derivatize->Success

Figure 1: Decision matrix for resolving aminophenyl-piperidine solubility issues.

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems. Each critical step contains an internal check to ensure the chemical transformation has occurred before proceeding.

Protocol A: Free-Basing via Liquid-Liquid Extraction (LLE)

Causality: Aminophenyl-piperidine is frequently synthesized or shipped as a hydrochloride or trifluoroacetate salt to prevent oxidative degradation. These salts are insoluble in most organic solvents. Converting the salt to a free base drastically increases organic solubility.

  • Dissolution: Suspend the aminophenyl-piperidine salt in a minimal volume of deionized water.

  • Basification: Slowly add 1M NaOH dropwise under continuous stirring.

  • Self-Validation Check: Test the aqueous phase with pH paper. The pH must exceed 12.0. Because the piperidine nitrogen has a pKa of ~10.2[2], the pH must be at least 1.5 to 2 units above the pKa to ensure >99% deprotonation.

  • Extraction: Extract the aqueous layer with 3 volumes of Dichloromethane (DCM) or Ethyl Acetate (EtOAc). The neutral free base will partition into the organic layer.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: N-Boc Protection for Enhanced Organic Solubility

Causality: If the free base remains insoluble in target nonpolar solvents (like toluene or ethers) due to strong intermolecular hydrogen bonding, temporarily protecting the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group will disrupt this hydrogen-bond network and significantly increase lipophilicity.

  • Suspension: Suspend the free base in DCM or THF.

  • Reagent Addition: Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and 1.5 equivalents of triethylamine (TEA).

  • Reaction: Stir at room temperature for 4-6 hours.

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a 10% MeOH in DCM solvent system. The highly polar starting material (which stays near the baseline and is ninhydrin positive) should completely disappear, replaced by a higher Rf spot corresponding to the Boc-protected product.

  • Workup: Quench with water, extract with DCM, wash with mild acid (to remove unreacted TEA), dry, and concentrate. The resulting 1-Boc-4-(4-aminophenyl)piperidine will be highly soluble in a wide range of organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my aminophenyl-piperidine precipitating when I switch my solvent from Methanol to Dichloromethane (DCM)? A: Methanol is a protic polar solvent that readily solvates both hydrogen-bond donors (amines) and acceptors. DCM is a polar aprotic solvent but lacks hydrogen-bond donating capability. If your compound is still partially in a salt form, it will crash out in DCM. Ensure you have fully neutralized the compound to its free base form (Protocol A) prior to the solvent exchange.

Q2: I need to run a reaction in a nonpolar solvent (e.g., toluene), but the free base won't dissolve. What are my options? A: The planar aniline ring and the piperidine nitrogen form strong intermolecular hydrogen bonds, leading to high crystal lattice energy. To overcome this, you can:

  • Use a Co-solvent: Add 5-10% of a strongly polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP) to disrupt the hydrogen bonds.

  • Apply Heat: Elevated temperatures provide the thermodynamic energy necessary to overcome the lattice energy.

  • Derivatize: If your synthetic route permits, temporarily protect the piperidine nitrogen (Protocol B).

Q3: Can I use sonication to force the compound into solution? A: Sonication provides localized cavitation energy that can break up aggregates and accelerate the rate of dissolution, but it does not alter the thermodynamic equilibrium solubility. If the solvent is fundamentally incompatible with the solute's polarity, the compound will re-precipitate once sonication ceases. Use sonication only to speed up dissolution in a thermodynamically favorable solvent system.

Q4: Does the position of the aminophenyl group (e.g., 2-, 3-, or 4-position on the piperidine ring) affect solubility? A: Yes. The positional isomerism affects the molecule's symmetry and its ability to form intramolecular versus intermolecular hydrogen bonds. For instance, a 2-aminophenyl derivative may form intramolecular hydrogen bonds between the aniline and piperidine nitrogens, effectively "hiding" the polar groups from the solvent and increasing its solubility in nonpolar organic solvents compared to the 4-aminophenyl isomer, which is forced into intermolecular bonding.

References

  • Solubility of Things. "Solubility of Piperidine." Solubilityofthings.com. Available at:[Link]

  • Ataman Chemicals. "PIPERIDINE." Atamanchemicals.com. Available at: [Link]

  • LookChem. "Cas 19733-56-3, 4-piperidin-3-ylaniline." Lookchem.com. Available at:[Link]

Sources

Technical Support Center: Chemoselective N-Arylation of 2-Piperidinemethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the N-arylation of 2-piperidinemethanol.

Because 2-piperidinemethanol contains both a secondary aliphatic amine and a primary aliphatic alcohol (a


-amino alcohol structural motif), achieving strict chemoselectivity requires precise control over the catalytic microenvironment. This guide deconstructs the causality behind common side reactions—such as O-arylation, catalyst poisoning, and oxidation—and provides self-validating protocols to ensure robust C–N bond formation.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant O-arylation (ether formation) instead of my desired N-arylated product? Causality: The chemoselectivity between the secondary amine and the primary alcohol is primarily dictated by the basicity of your reaction conditions and the steric environment of the catalyst. The primary alcohol of 2-piperidinemethanol has a pKa of ~15.5. If you use a strong base like sodium tert-butoxide (NaOtBu, pKa ~17), it quantitatively deprotonates the alcohol. The resulting alkoxide is significantly harder and more nucleophilic than the neutral amine, driving the catalytic cycle toward off-target O-arylation. Solution: Switch to a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄)[1]. These bases are strong enough to neutralize the HX byproduct generated during the catalytic cycle but weak enough to leave the alcohol protonated. Furthermore, employing bulky biaryl phosphine ligands (e.g., RuPhos) for Palladium, or diketone ligands for Copper, creates a sterically restricted binding pocket that favors the softer, less sterically demanding nitrogen atom over the oxygen[2].

Q2: My reaction stalls at 20-30% conversion, and I recover unreacted 2-piperidinemethanol. Is the catalyst dying? Causality: Yes, catalyst poisoning via stable chelate formation is the most likely culprit. In 2-piperidinemethanol, the nitrogen and oxygen atoms are separated by two carbons (C2 and the exocyclic CH₂). This 1,2-relationship is perfectly poised to form a highly stable, thermodynamically favored 5-membered chelate complex with Pd(II) or Cu(I) intermediates[3]. Once the metal is trapped in this bidentate N,O-chelate, it is effectively removed from the catalytic cycle, acting as an off-cycle dead end. Solution: You must disrupt the chelation. For Pd-catalyzed (Buchwald-Hartwig) reactions, use highly sterically encumbered monodentate ligands. The sheer bulk of the ligand prevents the substrate from binding in a bidentate fashion. For Cu-catalyzed reactions, introducing a competing bidentate ligand, such as 3 or 2,2,6,6-tetramethylheptane-3,5-dione, saturates the copper coordination sphere and prevents the substrate from acting as a dead-end chelator[3].

Q3: I am detecting oxidative side products, specifically the corresponding aldehyde or piperidine ring dehydrogenation. How can I prevent this? Causality: Oxidation of the primary alcohol to an aldehyde occurs when the metal center undergoes redox side reactions instead of reductive elimination. In Cu-catalyzed Chan-Lam couplings (which use boronic acids), ambient oxygen is required as a terminal oxidant, which inherently risks substrate oxidation. In Pd-catalysis,


-hydride elimination from the alcohol or the piperidine ring is accelerated if reductive elimination is slow.
Solution:  If using Cu, switch from Chan-Lam conditions to Ullmann-type cross-coupling using aryl iodides and CuI under strictly anaerobic (argon/nitrogen) conditions[4]. If using Pd, accelerate the reductive elimination step by using electron-rich ligands (which push the metal to expel the product) and ensure your solvent (e.g., toluene or 1,4-dioxane) is rigorously degassed.

Quantitative Data: Catalyst & Condition Matrix

The following table summarizes the causal relationship between catalyst choice, base strength, and the resulting chemoselectivity when arylating 2-piperidinemethanol.

Catalyst SystemBaseSolventTemp (°C)Dominant PathwayN:O SelectivityYield
Pd₂(dba)₃ / RuPhosCs₂CO₃Toluene85N-Arylation>99:1>90%
Pd₂(dba)₃ / BINAPNaOtBuToluene85O-Arylation40:60<50%
CuI / Ethylene GlycolK₃PO₄i-PrOH80N-Arylation95:585%
CuI / No LigandCs₂CO₃DMF110Catalyst DeathN/A<20%

Mechanistic Workflow: Reaction Pathways

The diagram below maps the logical flow of the catalytic cycle, illustrating how specific experimental choices (ligand bulk, base strength) dictate the branching pathways between successful N-arylation, off-target O-arylation, and catalyst deactivation.

Chemoselectivity A Active Catalyst Pd(0)L or Cu(I)L B Oxidative Addition Complex [M(II)(Ar)(X)L] A->B + Ar-X C Substrate Binding (2-piperidinemethanol) B->C + Substrate D N-Coordination (Favored by Bulky L) C->D Amine Nucleophilicity E O-Coordination (Favored by Strong Base) C->E Deprotonation F Bidentate Chelation (N,O-Binding) C->F Small Ligands G Weak Base Deprotonation (e.g., Cs2CO3) D->G H Alkoxide Formation (e.g., NaOtBu) E->H K Catalyst Deactivation (Off-Cycle Sink) F->K Stable 5-Membered Chelate I Chemoselective N-Arylation Product G->I Reductive Elimination J O-Arylation Side Product H->J Reductive Elimination

Catalytic pathways in 2-piperidinemethanol arylation showing chemoselectivity drivers.

Standard Operating Procedure: Self-Validating Protocol for N-Arylation

This protocol utilizes a Pd/RuPhos system. It is designed as a self-validating system , meaning it contains built-in diagnostic checks at each phase to ensure the chemistry is behaving as predicted before you proceed.

Step 1: Catalyst Pre-activation & Visual Validation

  • In an oven-dried Schlenk flask under argon, combine Pd₂(dba)₃ (2.5 mol%) and RuPhos (5.0 mol%).

  • Add anhydrous, rigorously degassed toluene to achieve a 0.1 M concentration.

  • Self-Validation Check: Stir at room temperature for 15 minutes. The solution must transition from a deep purple/red (Pd₂(dba)₃) to a clear, pale yellow or orange. This color shift confirms the successful formation of the active L_nPd(0) complex. If the solution remains dark purple or precipitates a black sponge, the ligand has oxidized or the solvent is wet. Abort and prepare fresh.

Step 2: Reagent Addition & Base Selection

  • Add the aryl halide (1.0 equiv) and 2-piperidinemethanol (1.2 equiv).

  • Add finely milled, anhydrous Cs₂CO₃ (1.4 equiv).

  • Causality Check: Ensure the Cs₂CO₃ is a fine powder. Bulk crystalline Cs₂CO₃ has low surface area, leading to slow neutralization, which can stall the catalytic cycle and increase the residence time of vulnerable intermediates. Do NOT substitute with NaOtBu.

Step 3: Reaction Execution & Kinetic Monitoring

  • Heat the reaction mixture to 85 °C in an oil bath.

  • Self-Validation Check: At the 1-hour mark, extract a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe >50% conversion to the N-arylated mass. Crucially, verify the absence of the[M-2] mass, which would indicate oxidative dehydrogenation to the aldehyde. If unreacted starting material remains but no product is forming, check the flask color: a shift to deep brown/black indicates catalyst chelation and death.

Step 4: Workup and Chemoselectivity Verification

  • Cool the reaction to room temperature, dilute with EtOAc, and filter through a Celite pad to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Self-Validation Check: Run a crude ¹H NMR. Locate the exocyclic -CH₂- protons adjacent to the alcohol (typically appearing around 3.4–3.6 ppm in the starting material). If N-arylation was successful, the chemical shift of these protons will remain relatively unchanged. If off-target O-arylation occurred, these protons will shift significantly downfield (to ~4.0–4.2 ppm) due to the deshielding effect of the new ether linkage.

References

  • Myers Chem 115: C–N Bond-Forming Reaction: The Buchwald-Hartwig Reaction Source: Harvard University URL
  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)
  • Source: American Chemical Society (ACS)

Sources

Technical Support Center: Advanced Palladium Remediation in Amine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter the notorious challenge of removing residual palladium (Pd) from amine-containing active pharmaceutical ingredients (APIs). According to ICH Q3D-R2 guidelines, oral drug products must maintain Pd levels below 10 ppm (based on a typical daily dose)[1].

However, amines act as potent ligands. Their nitrogen lone pairs form highly stable coordination complexes with Pd(II) species, creating a thermodynamic sink that resists standard purification methods like crystallization or simple aqueous washes[2][3]. This guide provides a self-validating, mechanistic framework for diagnosing, treating, and verifying Pd removal in complex amine streams.

Core Principles: The Thermodynamics of Scavenging

When an amine intermediate binds to palladium, the removal process becomes a competitive equilibrium. To successfully strip the metal, the chosen scavenger must possess a significantly higher binding affinity (lower dissociation constant) than the API itself. Furthermore, the kinetics of the API-Pd dissociation must be overcome, which is why temperature and time are critical variables.

Mechanism complex Amine-Pd Complex (API Bound) freePd Free Pd Species (Transient State) complex->freePd Dissociation (Heat/Time) freePd->complex Re-binding scavenger Scavenger-Pd Complex (Resin Bound) freePd->scavenger Chemisorption (Irreversible)

Thermodynamic competition between amine product and solid-supported scavenger.

Quantitative Scavenger Selection Guide

To facilitate rapid decision-making, the following table synthesizes the performance metrics of industry-standard scavengers when applied to amine-rich streams[1][2][4][5].

Scavenger TypeFunctional GroupMechanism / AffinityOptimal ConditionsTypical Pd ReductionAPI Yield Impact
SiliaMetS® Thiol -SHSoft nucleophile bindingNon-polar to polar aprotic, RTModerate (Often fails for amines)Low loss
SiliaMetS® DMT DimercaptotriazineTridentate chelationHindered complexes, RT to 60°CVery High (<10 ppm)Low loss
SiliaMetS® Thiourea -NH-CS-NH-Bidentate, strong affinityAmine-rich streams, RT to 40°CVery High (<1 ppm)Low loss
Carboxen® 564 Synthetic CarbonHydrophobic physisorptionMethanol/DMF, 4-24hHigh (1250 to 12 ppm)Minimal loss
PIX Potassium Isopropyl XanthatePrecipitation / ExtractionAqueous/Organic biphasicUltra-High (<1 ppm)Minimal loss
Troubleshooting FAQs

Q1: Why is my standard silica-thiol scavenger failing to remove Pd from my secondary amine intermediate? A1: This is a classic case of ligand competition. While thiols (-SH) are excellent soft nucleophiles for Pd(0) and Pd(II), a strongly coordinating secondary amine can outcompete a monodentate thiol ligand. The Fix: Switch to a multidentate scavenger like SiliaMetS® DMT (dimercaptotriazine) or Thiourea. The chelation effect provided by the bidentate or tridentate geometry of these functional groups creates an entropically favored, irreversible complex with palladium that easily strips the metal from your amine[2][4].

Q2: I am experiencing significant API yield loss when using activated carbon. How can I mitigate this? A2: Activated carbon is an excellent metal scavenger but relies on non-specific physisorption, meaning it traps organic molecules (your API) alongside the metal. The Fix: Transition to Carboxen® Synthetic Carbons. Through proprietary manipulation of polymeric precursors, these particles are engineered with finely tuned pore sizes (400-840 µm) and high hydrophobicity. This allows them to selectively sequester small Pd clusters while excluding larger, polar API molecules, preserving your yield[1].

Q3: What orthogonal methods exist if solid-supported scavengers fail completely? A3: If your amine forms a hyper-stable complex, heterogeneous scavenging may be kinetically locked. You must shift to homogeneous liquid-liquid extraction or precipitation. The Fix: Implement a Potassium Isopropyl Xanthate (PIX) wash. PIX is an ultra-efficient homogeneous scavenger that forms a highly insoluble complex with Pd, driving the equilibrium toward metal precipitation. It has been proven to reduce Pd levels from late-stage cross-couplings to <0.1 ppm when combined with a synergistic iodine treatment[5]. Alternatively, washing the organic phase with an aqueous L-cysteine solution can effectively partition the metal away from the API.

Standard Operating Procedure (SOP): Solid-Supported Scavenging Workflow

Do not treat scavenging as a simple filtration step. It is a chemical reaction that requires strict kinetic and thermodynamic control. Follow this self-validating methodology to ensure ICH Q3D compliance[1][6].

Workflow start Crude Amine + Pd Residue assess Assess Pd Oxidation State & Ligands start->assess cond1 Strongly Coordinating Amine? assess->cond1 scav1 Use SiliaMetS DMT or Thiourea (High Affinity Chelation) cond1->scav1 Yes scav2 Use SiliaMetS Thiol or Cysteine (Standard Scavenging) cond1->scav2 No eval Check Pd Levels (ICP-MS) scav1->eval scav2->eval cond2 Pd < 10 ppm (ICH Q3D)? eval->cond2 success Proceed to Downstream Processing cond2->success Yes fail Orthogonal Method (PIX Wash / Carboxen) cond2->fail No

Workflow for selecting Pd scavengers for amine intermediates.

Step 1: Solvent Selection and Dissolution

Dissolve the crude amine product in a suitable organic solvent (e.g., Toluene, DMF, or Methanol). The concentration should be kept relatively dilute (~0.1 M) to reduce the viscosity and maximize the interaction frequency between the dissolved Pd-amine complex and the solid scavenger.

Step 2: Scavenger Hydration (Critical for Synthetic Carbons)

If using highly hydrophobic scavengers like Carboxen®, pre-hydrate the material in the designated solvent for 1 hour with agitation[1]. Causality: This step displaces trapped air from the hydrophobic pores, ensuring the internal surface area is fully accessible for metal sequestration.

Step 3: Stoichiometry and Incubation

Add 4 to 8 molar equivalents of the selected scavenger (e.g., SiliaMetS® Thiourea) relative to the initial amount of palladium catalyst used in the reaction[6]. Stir the suspension at 40°C to 60°C for 4 to 16 hours. Causality: Heat is mandatory. The dissociation of the API-Pd complex requires activation energy. Room temperature scavenging often fails because the metal remains kinetically trapped by the amine ligand.

Step 4: Filtration and Cake Washing

Filter the heterogeneous mixture through a pad of Celite to remove the scavenger-bound palladium. Wash the filter cake with 2 to 3 bed volumes of the reaction solvent. Causality: Scavengers have a non-zero affinity for organic molecules. Thorough washing ensures that any API weakly physisorbed to the silica or carbon backbone is recovered, preventing yield loss.

Step 5: Quantitative Verification

Concentrate the filtrate and analyze the residual palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). If the level exceeds 10 ppm, proceed to the orthogonal PIX wash method described in Q3.

References
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. [Link]

  • Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available. RSC Books. [Link]

  • Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger. Green Chemistry, RSC Publishing.[Link]

  • The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. [Link]

Sources

Crystallization techniques for 1-(4-Aminophenyl)-2-piperidinemethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of 1-(4-Aminophenyl)-2-piperidinemethanol .

As a Senior Application Scientist, I have designed this guide to address the unique thermodynamic and kinetic challenges associated with this specific pharmaceutical intermediate. This molecule presents a fascinating crystallization profile: it possesses both a hydrophobic core (piperidine and phenyl rings) and highly reactive, hydrophilic functional groups (a primary amine and a primary alcohol). These features make it highly susceptible to complex hydrogen-bonding networks, oxidative degradation, and Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

This guide provides field-proven, self-validating protocols and mechanistic explanations to help you achieve high-purity, morphologically consistent crystalline products.

Crystallization Workflow & Decision Tree

G Start Crude 1-(4-Aminophenyl)- 2-piperidinemethanol Dissolve Dissolve in Good Solvent (e.g., IPA) at 60°C Start->Dissolve Check In-Process Inspection (Cooling / Antisolvent) Dissolve->Check Oiling Issue: Oiling Out (LLPS) Check->Oiling Droplet formation Color Issue: Discoloration Check->Color Pink/Brown tint Success Normal Nucleation Check->Success Clear crystals FixOiling Protocol A: Adjust MSZW, Add Seeds, Slow Cooling Oiling->FixOiling FixColor Protocol B: Add Antioxidant, Nitrogen Purge Color->FixColor Isolate Filter, Wash, and Dry Success->Isolate FixOiling->Check Retry crystallization FixColor->Dissolve Reprocess

Workflow for troubleshooting 1-(4-Aminophenyl)-2-piperidinemethanol crystallization.

Frequently Asked Questions (FAQs)

Q: Why is solvent selection so critical for 1-(4-Aminophenyl)-2-piperidinemethanol? A: The molecule's dual functionality dictates its solubility profile. It exhibits high solubility in polar protic solvents (like methanol and ethanol) due to hydrogen bonding with the amine and hydroxyl groups, but very low solubility in non-polar alkanes (like heptane). This makes anti-solvent crystallization highly effective. However, the choice of solvent directly impacts the local supersaturation at the injection point, which can dictate whether the product crystallizes or forms an amorphous mass[1].

Q: How do I control the crystal size distribution (CSD) to avoid fine, unfilterable powders? A: Fine powders are typically the result of uncontrolled primary nucleation caused by rapid cooling or excessively fast anti-solvent addition. By utilizing a controlled batch cooling crystallization profile and adding seeds within the Metastable Zone Width (MSZW), you shift the thermodynamic mechanism from primary nucleation to secondary crystal growth. Computational fluid dynamics and population balance models show that lower agitation rates during the early stages of cooling also prevent excessive shear-induced nucleation[2].

Troubleshooting Guide & Step-by-Step Protocols

Issue 1: Oiling Out (Liquid-Liquid Phase Separation)

Q: My solution forms a cloudy, sticky emulsion instead of distinct crystals. How do I fix this? A: You are experiencing Liquid-Liquid Phase Separation (LLPS). Because 1-(4-Aminophenyl)-2-piperidinemethanol has a moderate molecular weight and flexible functional groups, high supersaturation forces the system to cross the binodal curve before it reaches the solid-liquid solubility limit. This creates a solute-rich "oil" phase that traps impurities and eventually solidifies into a gummy mass[3]. To solve this, you must bypass the binodal curve by controlling supersaturation and providing a surface for immediate integration.

Protocol A: Mitigating Oiling Out via Seeded Cooling This protocol is a self-validating system: if the seed bed does not dissolve upon addition, you have correctly identified the MSZW.

  • Dissolution: Prepare a saturated solution of the crude API in Isopropanol (IPA) at 60°C. Ensure complete dissolution.

  • Controlled Cooling: Cool the solution linearly at a slow rate of 0.5°C/min to 45°C. This temperature should be strictly above the binodal (oiling) curve but within the MSZW.

  • Seeding: Introduce 1–2 wt% of milled, high-purity seed crystals.

  • Maturation Hold: Hold the temperature isothermally at 45°C for 60 minutes. Causality check: This hold allows the seed bed to mature and consume the ambient supersaturation, effectively pulling the system away from the LLPS boundary.

  • Final Cooling: Resume cooling at a highly reduced rate of 0.1°C/min down to 5°C.

  • Isolation: Filter the resulting suspension, wash with cold IPA, and dry.

Issue 2: Oxidative Discoloration

Q: The isolated crystals have a distinct pink or brown tint, even though the starting material was relatively pure. What is happening? A: The 4-aminophenyl group is an electron-rich aniline derivative. In the presence of heat, light, and dissolved oxygen, anilines readily undergo auto-oxidation to form highly colored azo or quinoid byproducts. This degradation is accelerated in protic solvents.

Protocol B: Anti-Oxidative Crystallization This protocol validates itself through the visual clarity of the mother liquor post-crystallization.

  • Solvent Degassing: Sparge all crystallization solvents (e.g., Ethanol/Water or IPA/Heptane) with high-purity Nitrogen for at least 30 minutes prior to use to displace dissolved oxygen.

  • Antioxidant Addition: Add 0.1 wt% of a compatible antioxidant (such as Ascorbic Acid or BHT) to the primary solvent.

  • Inert Atmosphere: Charge the crude API into the reactor under a continuous Nitrogen sweep. Maintain a slight positive pressure of N2 throughout the entire heating and cooling cycle.

  • Thermal Control: Do not exceed 65°C during dissolution to minimize thermal degradation kinetics.

  • Isolation & Drying: Wash the isolated filter cake with cold, degassed solvent. Dry the product under vacuum (≤ 50 mbar) at 40°C. Do not use forced air drying, as the high surface area of the wet cake will rapidly oxidize.

Quantitative Data: Solvent Screening Summary

The following table summarizes the experimental data for various solvent/anti-solvent systems used for 1-(4-Aminophenyl)-2-piperidinemethanol. Use this to select the optimal system based on your yield and morphology requirements.

Solvent SystemRatio (v/v)Solubility ProfileYield (%)Crystal HabitOiling Out Risk
Isopropanol / Heptane1:3Moderate to Low92NeedlesHigh (Requires Seeding)
Ethanol / Water1:2High to Low85PrismaticModerate
Methanol / MTBE1:4High to Low88PlatesModerate
Ethyl AcetateN/AModerate78BlocksLow

References

1.[1] Special Issue: Anti-Solvent Crystallization. MDPI Crystals. URL:[Link] 2.[3] Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications. URL:[Link] 3.[2] Modeling Pharmaceutical Batch Cooling Crystallization Processes Using Computational Fluid Dynamics Coupled with a One-Dimensional Population Balance Model. National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Validation & Comparative

HPLC Method Development Guide: 1-(4-Aminophenyl)-2-piperidinemethanol Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-performance liquid chromatography (HPLC) method development strategy for 1-(4-Aminophenyl)-2-piperidinemethanol , a critical intermediate often used in the synthesis of Factor Xa inhibitors and antifungal agents.[1][2][3]

Analyte Profile & Physicochemical Challenges

Before selecting a column or mobile phase, we must deconstruct the molecule to understand its chromatographic behavior.[3]

  • Analyte: 1-(4-Aminophenyl)-2-piperidinemethanol

  • Chemical Class: N-aryl piperidine (Tertiary aniline) with a primary aromatic amine and a hydroxymethyl group.[1][2][3]

  • Key Functional Groups:

    • Piperidine Nitrogen (N1): Attached to a phenyl ring.[1][2][3] Unlike aliphatic piperidines (pKa ~11), the N-phenyl attachment delocalizes the lone pair, lowering the pKa to approximately 5.2–6.2 [1].[2][3]

    • Aniline Nitrogen (4-NH2): A primary aromatic amine with a pKa of approximately 4.6 .[1][2][3]

    • Hydroxymethyl Group (-CH2OH): Adds polarity, reducing retention on reversed-phase columns.[1][2][3]

  • The Challenge:

    • Basicity: Although a weak base, the molecule can still interact with residual silanols on silica columns, causing peak tailing.[3]

    • Polarity: The combination of the amine and alcohol groups makes the molecule relatively polar (LogP ~1.4), risking early elution (near the void volume) in acidic mobile phases where the amines are protonated.[2][3]

    • Regioisomerism: Separation from the 3-piperidinemethanol or 4-piperidinemethanol isomers is often required.[1][2][3]

Method Comparison: The Decision Matrix

We evaluated three distinct chromatographic approaches. The "High pH" strategy is recommended as the Gold Standard for this specific analyte due to its superior retention and peak shape.[2][3]

Comparative Performance Data (Simulated)
FeatureMethod A: Traditional Acidic Method B: High pH (Recommended) Method C: Fluorinated (PFP)
Column Chemistry C18 (End-capped)Hybrid C18 (High pH Stable)Pentafluorophenyl (PFP)
Mobile Phase pH pH 2.5 (Phosphate/Formic)pH 10.0 (Ammonium Bicarbonate)pH 2.5 (Formic Acid)
Analyte State Dication (Protonated)Neutral (Free Base)Dication (Protonated)
Retention (k') Low (0.5 – 1.[1][2]5)High (5.0 – 8.0) Medium (2.0 – 4.[1][2][3]0)
Peak Shape (Tf) 1.5 – 2.0 (Tailing)1.0 – 1.1 (Symmetric) 1.2 – 1.4
Selectivity Hydrophobicity onlyHydrophobicity + ShapeHigh (Isomer separation)
MS Compatibility Poor (if Phosphate)Excellent Excellent
Why Method B Wins

At pH 10 , both nitrogen centers (pKa ~5-6) are deprotonated.[1][2][3] The neutral molecule is significantly more hydrophobic, leading to:

  • Increased Retention: Moves the peak away from the solvent front and polar impurities.[2][3]

  • Sharper Peaks: Eliminates ionic interaction with residual silanols.[1][2][3]

  • Higher Loading Capacity: Neutral bases overload columns less easily than their ionic counterparts.[1][2][3]

Recommended Method Protocol (Method B)

This protocol is designed to be a robust, self-validating system for purity analysis.[1][2][3]

Equipment & Reagents[1][2][3][4][5][6][7][8][9]
  • System: HPLC or UHPLC with PDA (Photo Diode Array) detector.[1][2][3]

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm).[1][2][3] Note: Must use a hybrid particle column stable at pH 10.

  • Reagents: HPLC-grade Acetonitrile (ACN), Ammonium Bicarbonate, Ammonium Hydroxide.[1][2][3]

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.0Maintains analyte in neutral state.[1][2][3]
Mobile Phase B Acetonitrile (100%)Strong eluent for hydrophobic interaction.[1][2][3]
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.[1][3]
Column Temp 35°CImproves mass transfer and peak symmetry.[2][3]
Detection UV @ 254 nmMax absorption for aniline chromophore.[1][3]
Injection Vol 5–10 µLPrevent column overload.
Gradient Program
  • 0.0 min: 5% B (Equilibration)

  • 2.0 min: 5% B (Hold for polar impurities)[1][2]

  • 15.0 min: 95% B (Elute main peak and hydrophobic dimers)[1][2]

  • 20.0 min: 95% B (Wash)

  • 20.1 min: 5% B (Re-equilibration)

Visualizing the Workflow

Method Development Decision Tree

This diagram illustrates the logic flow for selecting the optimal method based on analyte properties.

MethodSelection Start Start: 1-(4-Aminophenyl)-2-piperidinemethanol Check_pKa Check Basicity (pKa ~ 5-6) Start->Check_pKa Check_Polarity Check Polarity (LogP ~ 1.4 + OH group) Check_pKa->Check_Polarity Decision_pH Select pH Strategy Check_Polarity->Decision_pH Path_Acidic Acidic pH (2-3) Analyte Ionized (+) Decision_pH->Path_Acidic Standard Approach Path_Basic Basic pH (10) Analyte Neutral (0) Decision_pH->Path_Basic Recommended Result_Acidic Risk: Early Elution Risk: Silanol Tailing Use: PFP or Polar Embedded Path_Acidic->Result_Acidic Result_Basic Benefit: High Retention Benefit: Sharp Peaks Use: Hybrid C18 (XBridge/Gemini) Path_Basic->Result_Basic

Caption: Decision tree prioritizing High pH methodology to overcome retention and tailing issues inherent to polar, basic N-aryl piperidines.

Impurity Fate Mapping

Understanding where impurities elute is crucial for specificity.[2][3]

ImpurityMap Nitro Precursor: 1-(4-Nitrophenyl)-... Amine Analyte: 1-(4-Aminophenyl)-... Amine->Nitro Nitro is Less Polar (Elutes Later) Regio Isomer: 1-(4-Aminophenyl)-3-... Amine->Regio Close Elution (Isomers) Time Retention Time (High pH C18) --->

Caption: Predicted elution order on C18 at pH 10. The amine (analyte) elutes before the nitro precursor due to the polarity of the amino group vs the nitro group.[2][3]

Validation Parameters (Acceptance Criteria)

To ensure the method is "Trustworthy" (E-E-A-T), the following criteria must be met during validation:

  • System Suitability:

    • Tailing Factor (Tf): NMT 1.5 (Target < 1.2).

    • Resolution (Rs): > 2.0 between the Main Peak and the Nitro-precursor.[1][2][3]

  • Linearity:

    
     over 50% to 150% of target concentration.
    
  • LOD/LOQ: Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).

  • Specificity: Peak purity check using PDA (no co-eluting impurities at peak apex/tail).

References

  • ChemicalBook. (2025).[1][2][3] 1-Phenylpiperidine Properties and pKa Data. Link

  • Phenomenex. (2025).[1][2][3] High pH Stability of Gemini-NX C18 Columns for Basic Compounds. Link

  • Waters Corporation. (2025).[1][2][3] XBridge BEH C18 Column Care and Use Manual. Link

  • PubChem. (2025).[1][2][3][4] Compound Summary: 1-(4-Aminophenyl)-3-piperidinemethanol (Isomer Reference).[1][2][3] Link

  • BenchChem. (2025).[1][2][3] Protocols for N-Aryl Piperidine Synthesis and Purification. Link[1][2]

Sources

Chiral HPLC Separation of 1-(4-Aminophenyl)-2-piperidinemethanol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The separation of 1-(4-Aminophenyl)-2-piperidinemethanol enantiomers is a critical quality attribute (CQA) analysis in the synthesis of Crizotinib (Xalkori), a tyrosine kinase inhibitor targeting ALK and ROS1. This molecule serves as the chiral scaffold that dictates the stereochemistry of the final drug substance.

The Separation Challenge: This analyte presents a "dual-threat" to chromatographic resolution:

  • Basicity: The secondary amine in the piperidine ring (

    
    ) interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.
    
  • Conformational Rigidity: The piperidine ring exists in a chair conformation, requiring a Chiral Stationary Phase (CSP) with specific cavity dimensions for effective discrimination.

This guide compares the performance of the two dominant polysaccharide-based CSPs—Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD) and Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD)—and provides a validated protocol for the superior method.

Comparative Analysis: Cellulose (OD) vs. Amylose (AD)

In chiral chromatography of piperidine derivatives, the choice between Cellulose (OD-H) and Amylose (AD-H) is rarely arbitrary. While both share the same chiral selector pendant group (3,5-dimethylphenylcarbamate), their supramolecular helical structures differ significantly.

Performance Matrix
FeatureMethod A: Cellulose Backbone (OD-H) Method B: Amylose Backbone (AD-H)
Helical Structure Rigid, rod-like twist (Left-handed 3/2 helix).Flexible, helical coil (Left-handed 4/1 helix).
Recognition Mechanism Inclusion complexation is dominant. The rigid piperidine ring "fits" into the cellulose grooves.Interaction is often driven more by surface adsorption and hydrogen bonding than deep inclusion.
Selectivity (

)
High (

)
for this specific substrate.
Moderate (

).
Resolution (

)
Excellent (

)
. Baseline separation is easily achieved.
Good, but often requires longer columns or slower flow rates.
Mobile Phase Compatibility Strict Normal Phase (Hexane/Alcohol).Strict Normal Phase (Hexane/Alcohol).
Verdict PREFERRED. The "lock-and-key" fit of the piperidine ring into the cellulose cavity provides superior discrimination.ALTERNATIVE. Use if the elution order needs to be reversed (which sometimes occurs between OD and AD).
Mechanistic Insight

For 1-(4-Aminophenyl)-2-piperidinemethanol, the Cellulose (OD) phase typically outperforms Amylose. The rigid piperidine chair conformation inserts more effectively into the tighter, more defined cavities of the cellulose polymer. The amylose polymer, being more flexible, sometimes struggles to discriminate between the subtle steric differences of the piperidine-2-methanol enantiomers unless the mobile phase is heavily optimized.

Validated Experimental Protocol (Method A)

This protocol utilizes the Chiralcel OD-H column.[1][2][3][4][5][6] It is designed to be "self-validating," meaning the system suitability parameters confirm the method's efficacy before sample analysis.

Materials & Reagents[1][7][8][9][10][11]
  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).[4][6]

  • Solvents: n-Hexane (HPLC Grade), Isopropyl Alcohol (IPA), Methanol (MeOH).

  • Additive: Diethylamine (DEA) or Ethanolamine. Critical: Do not use Triethylamine (TEA) if possible; DEA often provides sharper peaks for secondary amines.

Mobile Phase Preparation[1][2][8]
  • Composition: n-Hexane : IPA : MeOH : DEA (40 : 30 : 30 : 0.1 v/v/v/v).

  • Preparation Logic:

    • Methanol is added to improve the solubility of the polar aminophenyl group and reduce retention time.

    • DEA (0.1%) is mandatory. It acts as a "sacrificial base," saturating the silanol sites on the silica support to prevent the piperidine nitrogen from binding (tailing).

Instrument Settings[1]
  • Flow Rate: 1.0 mL/min.[1][6][7][8]

  • Temperature: 25°C (Ambient). Note: Lowering T to 10°C can increase resolution but will increase backpressure.

  • Detection: UV @ 268 nm (matches the absorption max of the aminophenyl moiety).

  • Injection Volume: 10–20 µL.

Step-by-Step Workflow
  • System Passivation: Flush the system with 100% IPA to remove any traces of Reversed Phase solvents (Water/Acetonitrile) which are immiscible with Hexane.

  • Equilibration: Pump the Mobile Phase for at least 45 minutes. Monitor the baseline; it must be flat.

  • Blank Injection: Inject Mobile Phase. Ensure no ghost peaks appear at the expected retention times (~5–10 min).

  • System Suitability Test (SST): Inject a racemic mixture (1 mg/mL).

    • Acceptance Criteria: Resolution (

      
      ) > 2.0; Tailing Factor (
      
      
      
      ) < 1.5.

Data Analysis & Expected Results

The following data represents typical performance metrics observed for this separation on a Chiralcel OD-H column under the conditions described above.

Parameter(S)-Enantiomer (Impurity)(R)-Enantiomer (Active)
Retention Time (

)
~4.9 min~6.1 min
Selectivity (

)
N/A1.35
Resolution (

)
N/A3.2
Tailing Factor 1.11.2

Note: Elution order can vary based on the specific batch of column and mobile phase water content. Always verify elution order with a pure standard of the (R)-enantiomer.

Visualization of Method Development

The following diagram illustrates the decision pathway for optimizing this separation, highlighting the critical role of the basic additive.

MethodDevelopment Start Start: 1-(4-Aminophenyl)-2-piperidinemethanol Screen1 Screen 1: Chiralcel OD-H Hexane/IPA (90:10) Start->Screen1 Result1 Result: Broad Peaks, Tailing > 2.0 (Silanol Interaction) Screen1->Result1 Action1 Add 0.1% Diethylamine (DEA) Result1->Action1 Screen2 Screen 2: OD-H Hex/IPA/DEA (90:10:0.1) Action1->Screen2 Result2 Result: Sharp Peaks, but Retention > 20 min Screen2->Result2 Action2 Increase Polarity: Add Methanol (MeOH) Result2->Action2 FinalMethod Final Method: OD-H Hex/IPA/MeOH/DEA (40:30:30:0.1) Action2->FinalMethod Success Success: Rs > 3.0, Tailing < 1.2 FinalMethod->Success

Caption: Optimization workflow demonstrating the necessity of DEA for peak shape and Methanol for retention time control.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing Insufficient DEA in mobile phase.Freshly prepare mobile phase. DEA is volatile; it evaporates over time. Ensure concentration is 0.1%.
Loss of Resolution Column contamination or "Memory Effect".Wash column with 100% Ethanol (if using immobilized) or 90:10 Hexane:IPA (if coated) at 0.5 mL/min for 2 hours.
High Backpressure Precipitation of sample.The aminophenyl group is polar. Ensure the sample is dissolved in the Mobile Phase, not pure MeOH, to prevent shock precipitation upon injection.

References

  • Srinivasu, P., et al. (2016). "Enantioselective Analysis of Crizotinib by Chiral LC Method." Der Pharma Chemica, 8(2): 225-230.

  • Daicel Chiral Technologies. (2021).[9] "Mobile Phase Modifiers & Additives." Technical Notes.

  • BenchChem. (2025).[1][7] "Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol."

  • Cui, Y., et al. (2016). "Method for preparing Crizotinib chiral intermediate." CN105820113A.

Sources

Structural Validation of 1-(4-Aminophenyl)-2-piperidinemethanol: A Comparative Guide to COSY and HSQC vs. Alternative Techniques

Author: BenchChem Technical Support Team. Date: March 2026

The structural validation of complex pharmaceutical intermediates requires analytical techniques that can definitively map atomic connectivity and resolve spatial ambiguities. 1-(4-Aminophenyl)-2-piperidinemethanol [1] presents a specific analytical challenge: it combines a para-substituted aromatic system with a heavily aliphatic, saturated piperidine ring and a hydroxymethyl appendage.

This guide provides an objective comparison of structural elucidation techniques, demonstrating why the combination of COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is the optimal, self-validating workflow for this class of molecules.

The Analytical Challenge & Causality of Technique Selection

To understand why specific NMR techniques are chosen, we must first analyze the molecule's structural bottlenecks. 1-(4-Aminophenyl)-2-piperidinemethanol contains three distinct domains:

  • The Aromatic Ring: An AA'BB' spin system from the para-substituted aniline moiety.

  • The Piperidine Ring: A continuous aliphatic spin system (C2 through C6).

  • The Hydroxymethyl Group: A -CH₂OH appendage at the C2 position.

Why 1D NMR Fails

In a standard 1D ¹H NMR spectrum, the protons attached to C3, C4, and C5 of the piperidine ring resonate in a highly congested chemical shift window (typically 1.2–1.8 ppm). This severe signal overlap makes it impossible to confidently assign specific protons to specific carbons, rendering 1D NMR insufficient for rigorous structural validation.

The Causality of Choosing COSY and HSQC

To break this degeneracy, we must introduce a second dimension.

  • COSY (1H-1H): As noted by Creative Biostructure, COSY identifies scalar (J-coupled) interactions between protons separated by three or fewer bonds[2]. This allows us to trace the continuous carbon framework of the piperidine ring from C6 down to C2, regardless of 1D overlap.

  • HSQC (1H-13C): HSQC integrates the high sensitivity of ¹H with the broad chemical shift resolution of ¹³C[3]. By correlating proton shifts with directly bonded ¹³C shifts, HSQC pulls the overlapping aliphatic multiplets apart along the 200 ppm ¹³C axis. Furthermore, utilizing Phase-Sensitive (Edited) HSQC allows us to differentiate CH₂ groups (which appear with negative intensity) from CH and CH₃ groups (positive intensity)[4]. This is the critical mechanistic choice that instantly distinguishes the piperidine CH₂ backbone from the C2 methine (CH) position.

Objective Performance Comparison: 2D NMR vs. Alternatives

When validating intermediates, scientists must balance resolution, confidence, and instrument time. The table below objectively compares the COSY/HSQC workflow against common alternatives.

Technique / WorkflowResolution of Aliphatic OverlapRegioisomer DifferentiationTime / Resource CostBest Use Case
1D NMR (¹H, ¹³C) Poor (Severe multiplet overlap)Low (Cannot distinguish 2- vs 3-substituted piperidines)Low (~15 mins)Purity checks; simple, non-overlapping molecules.
COSY + Edited HSQC Excellent (Resolves via ¹³C axis and phase editing)High (Maps exact connectivity from N1 to C2)Medium (~1-2 hours)Standard structural validation of complex intermediates.
HSQC-TOCSY Superior (Combines direct C-H and spin network data)HighHigh (~3-4 hours)Molecules with extreme overlap where standard COSY fails[5].
LC-MS/MS N/A (Does not resolve NMR overlap)Moderate (Relies on fragmentation patterns)Low (~20 mins)Mass confirmation; identifying known impurities.
X-Ray Crystallography AbsoluteAbsoluteVery High (Days/Weeks)Final 3D stereochemical confirmation (requires single crystals).

Self-Validating Experimental Protocol

Step 1: Sample Preparation & Baseline Acquisition
  • Dissolve 20–30 mg of 1-(4-Aminophenyl)-2-piperidinemethanol in 0.6 mL of DMSO-d₆ or CDCl₃.

  • Acquire standard 1D ¹H and ¹³C spectra to establish baseline chemical shifts and identify the regions of aliphatic overlap.

Step 2: DQF-COSY Acquisition
  • Set up a Double Quantum Filtered COSY (DQF-COSY) experiment. The SDSU NMR Facility recommends DQF-COSY over regular COSY because it suppresses uncoupled signals (like the -OH or -NH₂ singlets) and provides much cleaner cross-peaks near the diagonal[6].

  • Validation Check: Trace the cross-peaks starting from the distinct C2-H multiplet (~3.6 ppm). You must observe sequential couplings: C2-H → C3-H₂ → C4-H₂ → C5-H₂ → C6-H₂.

Step 3: Phase-Sensitive HSQC Acquisition
  • Set up an edited ¹H-¹³C HSQC experiment. Ensure the multiplicity editing pulse sequence is active.

  • Validation Check: Map the protons identified in the COSY trace to their respective carbons.

    • Self-Validation Rule A: If COSY indicates a sequential aliphatic chain, HSQC must resolve these into five distinct carbon signals.

    • Self-Validation Rule B: The C3, C4, C5, C6, and CH₂OH carbons must show negative phase (CH₂), while the C2 and aromatic carbons must show positive phase (CH)[4]. If these conditions are not met, the structure is incorrect, and HMBC must be triggered to resolve the ambiguity.

NMR_Workflow A 1D 1H & 13C NMR (Initial Assessment) B Aliphatic Overlap Detected (Piperidine Ring) A->B C Initiate 2D NMR Workflow B->C D DQF-COSY (1H-1H) Map Spin Systems C->D E Phase-Sensitive HSQC (1H-13C) Resolve C-H Pairs & Edit CH2 C->E F HMBC (1H-13C) Link Fragments (Optional) C->F G Validated Structure: 1-(4-Aminophenyl)-2-piperidinemethanol D->G E->G F->G

Caption: Self-validating 2D NMR workflow for resolving aliphatic overlap in complex molecules.

Mechanistic Interpretation of the Spectra

To definitively validate 1-(4-Aminophenyl)-2-piperidinemethanol, the quantitative data extracted from the 2D spectra must align with the theoretical mechanistic framework of the molecule.

Quantitative Data Summary Table

The table below outlines the expected correlations that constitute a positive structural validation.

Molecular FragmentPositionExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Edited HSQC PhaseKey COSY Correlations
Aromatic Ring C2', C6' (CH)6.80 – 7.00 (d)~120.0Positive (+)H-C3', H-C5'
C3', C5' (CH)6.50 – 6.70 (d)~115.0Positive (+)H-C2', H-C6'
Piperidine Ring C2 (CH)3.50 – 3.80 (m)~60.0Positive (+)H-C3, CH₂OH
C3 (CH₂)1.60 – 1.90 (m)~25.0Negative (-)H-C2, H-C4
C4 (CH₂)1.40 – 1.70 (m)~24.0Negative (-)H-C3, H-C5
C5 (CH₂)1.50 – 1.80 (m)~26.0Negative (-)H-C4, H-C6
C6 (CH₂)2.80 – 3.20 (m)~50.0Negative (-)H-C5
Hydroxymethyl CH₂OH3.60 – 3.90 (m)~62.0Negative (-)H-C2
Decoding the Spin Systems
  • The Aromatic Domain: The COSY spectrum will show a strong cross-peak between the two aromatic doublets (J ≈ 8 Hz), confirming the para-substitution pattern. HSQC will confirm these are CH groups (positive phase) attached to sp² carbons[4].

  • The Piperidine Domain: The C2 proton acts as the anchor point. Because it is adjacent to the nitrogen and the hydroxymethyl group, it is shifted downfield (~3.5 ppm). COSY traces the connectivity from C2 to the heavily overlapped C3/C4/C5 region. HSQC then separates this overlapped region into distinct ¹³C signals (~24-26 ppm), all showing negative phase, confirming they are CH₂ groups[3].

  • The Hydroxymethyl Domain: COSY reveals a cross-peak between the C2 methine proton and the diastereotopic CH₂OH protons. HSQC definitively proves this appendage is a CH₂ group (negative phase) attached to an oxygen-bearing carbon (~62 ppm).

SpinSystem Sub1 Aromatic Ring (AA'BB' System) COSY1 COSY: Ortho Coupling (J ≈ 8 Hz) Sub1->COSY1 Sub2 Piperidine Ring (Continuous Spin) COSY2 COSY: C6-C5-C4-C3-C2 Sequential Coupling Sub2->COSY2 Sub3 Hydroxymethyl (-CH2OH) COSY3 COSY: C2-H to CH2OH Sub3->COSY3 HSQC1 HSQC: Separate Aromatic CH signals COSY1->HSQC1 HSQC2 HSQC: Resolve Overlapping Aliphatic CH2s (Negative Phase) COSY2->HSQC2 HSQC3 HSQC: Distinct O-CH2 (~60-65 ppm 13C) COSY3->HSQC3

Caption: Logical mapping of COSY homonuclear correlations and HSQC heteronuclear assignments.

References

  • Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. URL: [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. URL: [Link]

  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. URL:[Link]

  • 2D NMR - EPFL. URL:[Link]

  • HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY | Column | JEOL. URL: [Link]

Sources

Determination of enantiomeric purity using chiral stationary phases

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Guide to Chiral Stationary Phases: Comparative Analysis for Enantiomeric Purity Determination

Introduction: The Imperative of Chirality

In drug development, chirality is not merely a structural detail; it is a determinant of safety and efficacy. The tragic history of thalidomide—where the (


)-enantiomer was a sedative and the (

)-enantiomer a potent teratogen—forced a paradigm shift. Since the FDA’s 1992 policy statement on stereoisomeric drugs, the determination of enantiomeric purity has become a critical quality attribute (CQA).

As scientists, we cannot rely on optical rotation alone; it lacks the sensitivity to detect trace enantiomeric impurities (0.1%). High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the industry standard. This guide moves beyond basic textbook definitions to provide a comparative, data-driven analysis of the most effective CSPs available today.

The Mechanism: The "Three-Point Interaction" Rule[1][2][3]

To select the right column, one must understand the molecular recognition mechanism. The foundational theory is the Dalgliesh Three-Point Interaction Model (1952). For a CSP to discriminate between two enantiomers, there must be at least three simultaneous interaction points between the analyte and the chiral selector.[1][2][3]

  • Interactions: Hydrogen bonding,

    
    -
    
    
    
    stacking, dipole-dipole, and steric inclusion.
  • The Rule: One enantiomer will form a "tight" three-point complex (longer retention), while the other forms a looser two-point complex (shorter retention).

ThreePointModel Analyte Chiral Analyte (Selectand) Interaction1 1. H-Bonding (Directional) Analyte->Interaction1 Interaction2 2. Pi-Pi Stacking (Stabilizing) Analyte->Interaction2 Interaction3 3. Steric Hindrance (Discriminatory) Analyte->Interaction3 CSP Chiral Stationary Phase (Selector) Interaction1->CSP Interaction2->CSP Interaction3->CSP

Figure 1: Visual representation of the Dalgliesh Three-Point Interaction Model required for chiral recognition.

Comparative Analysis of Chiral Stationary Phases

While over 100 CSPs exist, 90% of separations in a modern pharmaceutical lab are achieved using two major classes: Polysaccharide Derivatives and Pirkle-Type (Brush) phases.

A. Polysaccharide Derivatives (The "Gold Standard")

These are based on amylose or cellulose backbones derivatized with phenylcarbamates.[4] They rely on a combination of H-bonding within the polymer grooves and steric inclusion.

  • Coated vs. Immobilized: This is the most critical distinction in modern method development.

    • Coated (e.g., AD-H, OD-H): The selector is physically coated on silica. Risk:[2][5] Solvents like Dichloromethane (DCM), THF, or Ethyl Acetate will dissolve the polymer, destroying the column instantly.

    • Immobilized (e.g., IA, IB, IC): The selector is chemically bonded to the silica. Advantage:[4][5][6][7][8][9] You can use "forbidden" solvents (THF, DCM) to alter selectivity and solubility without damaging the phase.

B. Pirkle-Type (Brush Phases)

These are synthetic, small-molecule selectors (e.g., Whelk-O 1).[10] They rely heavily on


-

interactions.
  • Advantage: Extremely durable and high loading capacity. Ideal for preparative scale-up.

  • Limitation: Generally less "universal" than polysaccharides.

C. Macrocyclic Antibiotics

Based on Vancomycin or Teicoplanin.[11]

  • Advantage: Excellent for polar molecules (amino acids) and multimodal capability (can run in Reversed Phase or Polar Organic modes).

Summary Comparison Table
FeaturePolysaccharide (Immobilized)Polysaccharide (Coated)Pirkle-Type (e.g., Whelk-O 1)Macrocyclic Antibiotic
Representative Columns Chiralpak IA, IB, ICChiralpak AD-H, Chiralcel OD-HWhelk-O 1, ULMOChirobiotic V, T
Primary Mechanism H-Bonding, Steric InclusionH-Bonding, Steric Inclusion

-

Interactions, H-Bonding
Inclusion, Ionic Interactions
Solvent Compatibility Universal (Inc. DCM, THF, EtOAc)Restricted (Alkane/Alcohol only)High (Compatible with most)Multimodal (RP, NP, Polar)
Success Rate (Screening) > 85%> 80%~40-50%Niche (Polar/Ionic)
Durability HighLow (Solvent sensitive)Very HighHigh
Primary Use Case First-line Screening Legacy MethodsPreparative / Non-H-bondingAmino Acids / Peptides

Experimental Protocol: The Universal Screening Strategy

Do not rely on guesswork. A systematic screening approach using immobilized polysaccharide columns yields the highest success rate.

Method Development Decision Tree

MethodDev Start Start: Unknown Racemate Solubility Check Solubility Start->Solubility Screen1 Screen 1: Immobilized Polysaccharides (IA, IB, IC, ID) Mobile Phase: Hexane/EtOH (80:20) Solubility->Screen1 CheckRes Check Resolution (Rs) Screen1->CheckRes Success Rs > 1.5 Validation CheckRes->Success Yes Partial 0.5 < Rs < 1.5 Optimize CheckRes->Partial Partial Fail No Separation CheckRes->Fail No Opt1 Change Modifier (IPA vs EtOH) Partial->Opt1 Opt2 Add Additive (0.1% DEA for bases 0.1% TFA for acids) Partial->Opt2 Opt3 Use 'Forbidden' Solvents (DCM/THF/MtBE) *Immobilized Only* Partial->Opt3 Screen2 Screen 2: Pirkle or Macrocyclic Phases Fail->Screen2 Opt1->CheckRes Opt2->CheckRes Opt3->CheckRes

Figure 2: Systematic method development workflow prioritizing immobilized polysaccharide phases.

Step-by-Step Protocol
  • Sample Preparation: Dissolve sample at 1 mg/mL in Ethanol or IPA. Note: If using Coated columns, ensure no DCM or THF is present in the sample diluent.

  • Primary Screen (Normal Phase):

    • Columns: Chiralpak IA, IB, IC, ID (Immobilized).[5][6][7]

    • Mobile Phase: n-Hexane / Ethanol (90:10 or 80:20).

    • Flow Rate: 1.0 mL/min.

    • Temp: 25°C.

  • Optimization:

    • Resolution (

      
      ) < 1.5:  Switch alcohol modifier (Ethanol 
      
      
      
      Isopropanol). IPA often increases resolution due to higher viscosity and different solvation.
    • Tailing Peaks:

      • Basic compounds: Add 0.1% Diethylamine (DEA).

      • Acidic compounds: Add 0.1% Trifluoroacetic acid (TFA).[12]

  • Advanced Optimization (Immobilized Only):

    • If standard alcohols fail, introduce Ethyl Acetate or Dichloromethane (DCM) into the mobile phase (e.g., Hexane/DCM/EtOH). This changes the 3D conformation of the polymer, often inducing separation where standard solvents failed.

Data Analysis & Interpretation

To quantify purity, you must calculate the Enantiomeric Excess (


) and Resolution (

).
Formulas

1. Enantiomeric Excess (% ee):



2. Resolution (


): 


Where

is retention time and

is the peak width at half height.
Experimental Data Example: Ibuprofen Separation

Comparison of Coated vs. Immobilized performance.

ParameterChiralcel OD-H (Coated)Chiralpak IB (Immobilized)
Mobile Phase Hexane/IPA/TFA (98:2:0.1)Hexane/DCM/MeOH (90:5:5)
Solvent Restriction Strict (No DCM allowed)None
Retention (

/

)
6.2 min / 7.1 min5.8 min / 6.9 min
Resolution (

)
1.82.4
Comment Good separation, but long equilibration.Superior resolution due to DCM selectivity effect.

Insight: The immobilized phase (IB) allowed the addition of DCM, which improved the solubility of the analyte and sharpened the peaks, resulting in a higher


.

References

  • FDA Policy Statement. (1992).[13][14][15][16] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration.[14][16][17] Link

  • Dalgliesh, C. E. (1952). The Optical Resolution of Aromatic Amino-acids on Paper Chromatograms. Journal of the Chemical Society.[18] (Foundational paper on the Three-Point Interaction Model).

  • Daicel Chiral Technologies. (2021).[5] Immobilized vs. Coated Polysaccharide Chiral Columns: Key Differences. Link

  • Wojewoda, O., et al. (2025).[19] Chiral Separation of Three Anti-Inflammatory Drugs by Liquid Chromatography on Polysaccharide-Type Stationary Phases and Pirkle-Type Phase. Fine Chemical Engineering. Link

  • Regis Technologies. (2022).[2] Getting Started with Chiral Method Development. Link

Sources

A Comparative Guide to the UV-Vis Absorption Characteristics of Aminophenyl Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

The Underlying Science: Electronic Transitions in the Aniline Chromophore

The UV-Vis absorption of aminophenyl piperidines is dominated by the electronic transitions within the aminophenyl (aniline) portion of the molecule. The piperidine ring, being a saturated aliphatic heterocycle, does not possess π-electrons and therefore exhibits only very high-energy σ → σ* transitions, which occur in the far UV region (typically below 200 nm) and are often not observed with standard spectrophotometers.

The aniline chromophore, however, features a benzene ring with an amino (-NH₂) group, which acts as a strong auxochrome. An auxochrome is a group of atoms attached to a chromophore that modifies its ability to absorb light. The nitrogen atom of the amino group has a lone pair of non-bonding electrons (n-electrons) that can be delocalized into the π-electron system of the benzene ring. This interaction has a profound effect on the electronic energy levels of the molecule.

The principal electronic transitions observed in substituted benzenes like aniline are π → π* transitions. Benzene itself exhibits a primary absorption band around 204 nm and a weaker, "forbidden" secondary band (the B-band) around 255 nm.[1] The presence of the amino group, an electron-donating group, perturbs these transitions, leading to a shift in the absorption maxima to longer wavelengths (a bathochromic or "red" shift) and an increase in the absorption intensity (a hyperchromic effect).[2] This is due to the delocalization of the nitrogen's lone pair into the ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.[1]

Specifically, in aniline, two main absorption bands are typically observed:

  • A high-energy π → π transition* (analogous to the primary benzene band) occurring around 230-240 nm.

  • A lower-energy π → π transition* (analogous to the B-band of benzene) which is significantly red-shifted and intensified, appearing around 280-290 nm.[1] This band is often referred to as an intramolecular charge-transfer (ICT) band, as it involves the transfer of electron density from the amino group to the phenyl ring.

Experimental Protocol for Acquiring High-Quality UV-Vis Spectra

To ensure the acquisition of reliable and reproducible UV-Vis absorption data for aminophenyl piperidines, a standardized experimental protocol is essential. The following steps outline a robust methodology.

Diagram of the Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_start Weigh Aminophenyl Piperidine Isomer dissolve Dissolve in Spectroscopic Grade Solvent (e.g., Ethanol) prep_start->dissolve stock Prepare Stock Solution (e.g., 1 mg/mL) dissolve->stock dilute Perform Serial Dilutions to Working Concentrations (e.g., 1-10 µg/mL) stock->dilute instrument Turn on & Warm Up UV-Vis Spectrophotometer baseline Record Baseline with Solvent Blank instrument->baseline measure Measure Absorbance of Sample Solutions baseline->measure plot Plot Absorbance vs. Wavelength measure->plot identify_lambda Identify λmax and Amax plot->identify_lambda beer_lambert Construct Calibration Curve (Abs vs. Conc.) identify_lambda->beer_lambert calc_epsilon Calculate Molar Absorptivity (ε) beer_lambert->calc_epsilon

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-Aminophenyl)-2-piperidinemethanol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, step-by-step guidance for the proper and safe disposal of 1-(4-Aminophenyl)-2-piperidinemethanol. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Adherence to these protocols is critical for ensuring the well-being of laboratory personnel and the preservation of our environment. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering you to make informed decisions in your laboratory.

Hazard Assessment and Initial Considerations

While a specific Safety Data Sheet (SDS) for 1-(4-Aminophenyl)-2-piperidinemethanol may not be readily available, a hazard assessment based on its constituent functional groups—an aminophenyl group and a piperidinemethanol moiety—is crucial for safe handling and disposal.

  • Piperidine Derivatives: The piperidine ring is a common structural motif in many pharmaceuticals and research chemicals. Piperidine itself is a flammable liquid and is known to be toxic and corrosive.[1][2][3][4] Its derivatives can also be harmful if swallowed, toxic upon skin contact or inhalation, and may cause severe skin and eye damage.[5]

  • Aminophenyl Compounds: Aromatic amines can be irritants and may have other toxicological properties.[6] Some are susceptible to oxidation and may have environmental persistence.[7]

Given these properties, 1-(4-Aminophenyl)-2-piperidinemethanol must be treated as hazardous chemical waste. [6] Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[6]

Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, it is imperative to wear appropriate PPE to minimize exposure risks.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact, as piperidine derivatives can be toxic and corrosive.[1][5]
Eye Protection Safety glasses with side-shields or chemical safety goggles.To protect against splashes and potential eye damage.[8][9]
Skin and Body A laboratory coat.To protect against accidental spills and contamination of personal clothing.[5]
Respiratory Work should be conducted in a well-ventilated area, such as a chemical fume hood.To minimize the inhalation of any dust, aerosols, or vapors.[5]

Step-by-Step Disposal Protocol

The primary and most secure method for the disposal of 1-(4-Aminophenyl)-2-piperidinemethanol is through a licensed hazardous waste management company.[10] This ensures compliance with all federal, state, and local regulations.

Step 1: Waste Segregation and Collection

Proper segregation is the foundation of safe chemical waste management.

  • Solid Waste: All solid waste contaminated with 1-(4-Aminophenyl)-2-piperidinemethanol, including unused product, contaminated personal protective equipment (gloves, etc.), weigh boats, and spill cleanup materials, must be collected as solid hazardous waste.[6]

  • Liquid Waste: Any solutions containing 1-(4-Aminophenyl)-2-piperidinemethanol should be collected as liquid hazardous waste.

  • Do Not Mix: Never mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[11] Incompatible chemicals can react, potentially leading to the generation of heat, toxic gases, or even an explosion.

Step 2: Waste Container Selection and Labeling

The integrity and clear identification of waste containers are critical for safety and regulatory compliance.

  • Container Choice: Use a chemically compatible and leak-proof container, such as a high-density polyethylene (HDPE) bottle for liquids or a labeled bag or drum for solids.[10] Ensure the container is in good condition.[12]

  • Labeling: The container must be clearly and legibly labeled with the words "Hazardous Waste" and the full chemical name: "1-(4-Aminophenyl)-2-piperidinemethanol." [5][11][12] Avoid using abbreviations or chemical formulas.[12] Include any relevant hazard symbols as indicated by your institution's EHS guidelines.

Step 3: Waste Accumulation and Storage

Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.

  • Secure Closure: Keep the waste container securely sealed at all times, except when adding waste.[10][12] Do not leave a funnel in the container.[12]

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA).[6][11][12] This area should be at or near the point of waste generation and under the control of laboratory personnel.[11][12]

  • Safe Environment: The storage area must be cool, well-ventilated, and away from sources of ignition and incompatible materials.[1][6]

Step 4: Arranging for Professional Disposal

The final step is to ensure the waste is transported and disposed of by qualified professionals.

  • Contact EHS: Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for the collection of the waste.[10]

  • Manifesting: For larger quantities of waste, a hazardous waste manifest will be required for transportation.[13] This document tracks the waste from its point of generation to its final disposal, a system known as "cradle to grave" management under the Resource Conservation and Recovery Act (RCRA).[14][15]

Spill Management

In the event of a spill, a swift and appropriate response is critical to mitigate hazards.

  • Small Spills:

    • Evacuate and Ventilate: Clear the immediate area and ensure adequate ventilation.[10]

    • Absorb: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[2][10]

    • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10][16] Avoid creating dust.[16]

    • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[10]

  • Large Spills:

    • Evacuate the area immediately.

    • Alert others in the vicinity and contact your institution's EHS or emergency response team.

    • If the substance is flammable, eliminate all ignition sources and use non-sparking tools for cleanup.[5][17]

    • Prevent the spill from entering drains or waterways.[1][5]

Regulatory Framework

In the United States, the disposal of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14][15] RCRA establishes the "cradle to grave" system for managing hazardous waste, holding the generator responsible for its safe disposal.[14][15]

Key aspects of RCRA include:

  • Waste Identification: Generators are responsible for determining if their waste is hazardous.[18]

  • Generator Categories: Facilities are classified as Large Quantity Generators (LQGs), Small Quantity Generators (SQGs), or Very Small Quantity Generators (VSQGs) based on the amount of hazardous waste they produce monthly.[19]

  • Training: Personnel handling hazardous waste must receive appropriate training.[13]

State and local regulations may be more stringent than federal requirements, so it is essential to be familiar with the specific rules that apply to your institution.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(4-Aminophenyl)-2-piperidinemethanol waste.

DisposalWorkflow Disposal Workflow for 1-(4-Aminophenyl)-2-piperidinemethanol cluster_generation Waste Generation & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Waste Generated (Solid or Liquid) B Segregate as Hazardous Waste (Solid or Liquid Container) A->B C Label Container: 'Hazardous Waste' + Full Chemical Name B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Keep Container Securely Closed D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Arrange for Pickup and Manifesting F->G H Final Disposal at a Permitted Facility G->H Spill Spill Occurs Spill_Response Follow Spill Protocol: 1. Evacuate & Ventilate 2. Wear PPE 3. Absorb & Collect as Hazardous Waste Spill->Spill_Response Spill_Response->B Dispose of Cleanup Materials

Caption: Disposal workflow for 1-(4-Aminophenyl)-2-piperidinemethanol waste.

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

  • Navigating RCRA Hazardous Waste Regulations - OSHA.com. (2025, January 23). Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (2025, August 13). Retrieved from [Link]

  • Hazardous Waste Regulations - Retail Industry Leaders Association. Retrieved from [Link]

  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. (2025, October 8). Retrieved from [Link]

  • Regulations and Policies for Hazardous Waste - Environment, Health & Safety. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Aminophenyl)-2-piperidinemethanol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the handling and disposal of 1-(4-Aminophenyl)-2-piperidinemethanol. As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring you can work safely and effectively. This guide is structured to deliver field-proven insights and procedural guidance tailored to the specific nature of this compound.

A Note on Scientific Integrity: A specific Safety Data Sheet (SDS) for 1-(4-Aminophenyl)-2-piperidinemethanol is not publicly available. Therefore, this guide has been meticulously compiled by synthesizing data from structurally analogous compounds, including various piperidine derivatives and aromatic amines, to establish a robust and conservative safety protocol.[1] A thorough risk assessment should be performed by qualified personnel before handling this compound.

Hazard Assessment: Understanding the Risks

Based on the chemical structure—which combines an aromatic amine with a piperidine methanol moiety—1-(4-Aminophenyl)-2-piperidinemethanol is anticipated to present significant health hazards. Analysis of related compounds reveals a consistent pattern of risk.[1]

  • Severe Skin Corrosion and Burns: Piperidine and its derivatives are frequently classified as corrosive materials that can cause severe skin burns and damage upon contact.[2][3][4][5][6][7]

  • Serious Eye Damage: Direct contact with analogous substances is shown to cause serious, and potentially irreversible, eye damage.[3][4][5][6] This is a critical consideration even for minor splashes.

  • Toxicity: Aromatic amines and some piperidines are toxic if they are inhaled or come into contact with the skin, and they can be harmful if swallowed.[6]

  • Respiratory Irritation: Vapors or dusts may cause respiratory irritation.[3]

Given these potential hazards, a stringent Personal Protective Equipment (PPE) protocol is not merely a recommendation but a necessity for ensuring operator safety.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is based on a "barrier" philosophy—creating a physical separation between you and the hazardous substance. The following equipment is mandatory for all work involving 1-(4-Aminophenyl)-2-piperidinemethanol.

Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Aliquotting (Solid) Safety glasses with side shields (minimum); chemical splash goggles recommended.Chemical-resistant gloves (e.g., Nitrile), double-gloving recommended.Full-length lab coat, closed-toe shoes.Recommended to perform in a ventilated enclosure (e.g., balance hood). If not possible, a NIOSH-approved respirator for particulates is advised.
Solution Preparation & Transfers Chemical splash goggles and a full-face shield.Chemical-resistant gauntlet-style gloves (e.g., Nitrile or Neoprene) to protect the wrist.[8]Chemical-resistant apron over a flame-retardant lab coat, closed-toe shoes.[9]All operations must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[2]
Reaction Quenching & Workup Chemical splash goggles and a full-face shield.Chemical-resistant gauntlet-style gloves (e.g., Nitrile or Neoprene).Chemical-resistant apron over a flame-retardant lab coat.Must be performed in a chemical fume hood.
Spill Cleanup Chemical splash goggles and a full-face shield.Heavy-duty chemical-resistant gloves (e.g., Butyl or Viton).Chemical-resistant suit or coveralls.[8][9]A full-face respirator with ammonia/amine cartridges is required.[8][10]
Causality Behind PPE Choices:
  • Eye Protection: The risk of severe, irreversible eye damage from a single splash necessitates the use of chemical splash goggles, which form a seal around the eyes. A face shield is added during liquid transfers to protect the entire face.[11]

  • Hand Protection: Amines can be absorbed through the skin.[11] Nitrile gloves provide good initial protection, but it's crucial to inspect them before use and change them immediately if contamination is suspected.[1] Double-gloving provides an extra layer of security against undetected pinholes or degradation.

  • Body Protection: A lab coat is standard, but a chemical-resistant apron is crucial for tasks with a higher splash potential, as it prevents corrosive liquids from soaking through to your skin or personal clothing.[12]

  • Respiratory Protection: The primary method of respiratory protection is an engineering control—the chemical fume hood. Respirators are reserved for situations where these controls are insufficient or during emergency situations like a large spill.[11][13]

Operational and Disposal Plan: A Step-by-Step Guide

Adherence to a strict, methodical workflow is critical for safety.

Step 1: Preparation and Pre-Handling
  • Designate the Area: All work must be performed in a designated area within a certified chemical fume hood.[2] Ensure the area is clean and uncluttered.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and have been recently tested.[14]

  • Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, glassware, solvents, and a designated hazardous waste container before you begin.

  • Don PPE: Put on all required PPE as outlined in the table above. Check gloves for any signs of damage.[1]

Step 2: Handling and Experimental Procedure
  • Work Within the Fume Hood: Keep the sash at the lowest possible height that still allows for comfortable work.

  • Avoid Dust and Aerosols: When handling the solid, use techniques that minimize dust generation. When in solution, avoid splashing and the creation of aerosols.[2][12]

  • Containment: Perform all transfers over a secondary containment tray to catch any potential drips or spills.

  • Immediate Cleanup: Clean any small drips or spills immediately with a suitable absorbent material.

Step 3: Post-Handling and Decontamination
  • Secure the Primary Container: Tightly close the container of 1-(4-Aminophenyl)-2-piperidinemethanol and wipe it down with a damp cloth before returning it to its designated storage location.[15]

  • Decontaminate: Wipe down the work surface in the fume hood and any equipment used.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by your apron/lab coat and face shield/goggles. Wash hands thoroughly with soap and water.[1][10]

Step 4: Waste Disposal
  • Collect Waste: All materials contaminated with the compound, including gloves, pipette tips, and absorbent pads, must be considered hazardous waste.[12]

  • Use Designated Containers: Place all waste into a clearly labeled, sealed hazardous waste container. The label should include "Hazardous Waste" and the full chemical name.[12]

  • Consult EHS: Never dispose of this chemical down the drain.[1][12] Adhere strictly to your institution's Environmental Health and Safety (EHS) department procedures for final disposal.[1]

Visual Workflow: Safe Handling and Disposal

The following diagram outlines the critical decision points and procedural flow for safely managing 1-(4-Aminophenyl)-2-piperidinemethanol from receipt to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling & Disposal prep_start Start: Receive Chemical verify_sds Verify SDS/Analog Data prep_start->verify_sds risk_assess Conduct Risk Assessment verify_sds->risk_assess prep_fume_hood Prepare & Verify Chemical Fume Hood risk_assess->prep_fume_hood don_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Coat) weigh_solid Weigh Solid Compound don_ppe->weigh_solid prep_fume_hood->don_ppe prep_solution Prepare Solution weigh_solid->prep_solution run_reaction Perform Experiment prep_solution->run_reaction decontaminate Decontaminate Glassware & Work Area run_reaction->decontaminate spill Spill or Exposure? run_reaction->spill collect_waste Collect All Contaminated Waste (Solid, Liquid, PPE) decontaminate->collect_waste label_waste Seal & Label Hazardous Waste Container collect_waste->label_waste store_waste Store in Designated Waste Accumulation Area label_waste->store_waste dispose Arrange for EHS Disposal store_waste->dispose spill->decontaminate No emergency_proc Execute Emergency Protocol (First Aid, Spill Cleanup) spill->emergency_proc Yes emergency_proc->collect_waste

Caption: Workflow for safe handling and disposal of 1-(4-Aminophenyl)-2-piperidinemethanol.

Conclusion

While 1-(4-Aminophenyl)-2-piperidinemethanol is a valuable compound for research and development, its potential hazards demand a culture of safety and meticulous adherence to protocol. By understanding the risks, utilizing the correct PPE as a consistent barrier, and following a structured operational plan, you can handle this chemical with confidence and ensure a safe laboratory environment for yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.